Tosufloxacin Tosylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3.C7H8O3S/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSQVOKOWWIUCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F3N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
100490-36-6 (Parent) | |
| Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8047842 | |
| Record name | Tosufloxacin toluenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100490-94-6, 115964-29-9 | |
| Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100490-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115964-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tosufloxacin tosilate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115964299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tosufloxacin toluenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOSUFLOXACIN TOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO6NM634EH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Solubility and Stability of Tosufloxacin Tosylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of tosufloxacin tosylate, a synthetic fluoroquinolone antibacterial agent. The information presented herein is intended to support research, development, and formulation activities by providing key data and experimental insights into the physicochemical properties of this active pharmaceutical ingredient (API).
Executive Summary
This compound is a broad-spectrum antibiotic effective against a variety of infections. However, its therapeutic efficacy can be influenced by its physicochemical properties, particularly its solubility and stability. This guide summarizes the available data on the solubility of this compound in various media and its stability under different stress conditions. Key findings indicate that this compound exhibits limited aqueous solubility, which can be significantly enhanced through complexation with cyclodextrins. While generally stable, the compound is susceptible to degradation under certain forced conditions, highlighting the need for careful formulation and storage considerations.
Solubility Profile
The solubility of an active pharmaceutical ingredient is a critical determinant of its dissolution rate and subsequent bioavailability. This compound is characterized as being slightly soluble in solvents such as dimethyl sulfoxide (DMSO) and methanol[1].
Aqueous and pH-Dependent Solubility
The aqueous solubility of this compound is a key parameter for oral dosage form development. Studies have shown that its solubility is influenced by the pH of the medium.
Table 1: Solubility Data for this compound
| Solvent/Medium | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [1] |
| Methanol | Slightly soluble | [1] |
| Water (as inclusion complex with HP-β-CD) | Significantly increased | [2] |
Enhancement of Solubility
Given its limited aqueous solubility, strategies to enhance the dissolution of this compound are of significant interest. One effective approach is the formation of inclusion complexes with cyclodextrins.
Research has demonstrated that the formation of an inclusion complex between this compound and HP-β-CD can markedly increase its water solubility and dissolution rate[2]. This enhancement is attributed to the encapsulation of the lipophilic drug molecule within the cyclodextrin cavity, thereby improving its interaction with aqueous media. In vitro dissolution studies have shown a significantly higher cumulative release of this compound from the inclusion complex compared to the pure drug or a physical mixture[2].
Stability Profile
Understanding the stability of this compound under various environmental conditions is crucial for ensuring its quality, safety, and efficacy throughout its shelf life. Stability studies involve subjecting the drug substance to stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Photostability
Photostability testing is essential to determine if a drug substance is susceptible to degradation upon exposure to light. Studies have indicated that this compound, particularly when formulated as an inclusion complex with HP-β-CD, exhibits enhanced stability under natural light irradiation compared to the free drug[2].
Experimental Protocol for Photostability Testing (General Approach based on ICH Q1B):
A general protocol for assessing the photostability of a solid drug substance like this compound, in line with ICH Q1B guidelines, is outlined below[3][4].
Caption: Workflow for Solid-State Photostability Testing of this compound.
Forced Degradation Studies
Forced degradation studies are performed to identify the potential degradation products and degradation pathways of a drug substance. These studies involve exposing the drug to more severe conditions than those used for accelerated stability testing. While specific quantitative data for this compound is not extensively available in the public domain, a general approach based on ICH guidelines can be outlined.
Table 2: Summary of Forced Degradation Conditions (General Protocol)
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M - 1 M HCl, reflux at elevated temperature (e.g., 60-80°C) for a specified duration. |
| Alkaline Hydrolysis | 0.1 M - 1 M NaOH, reflux at elevated temperature (e.g., 60-80°C) for a specified duration. |
| Oxidative Degradation | 3-30% Hydrogen Peroxide (H₂O₂), at room temperature or slightly elevated temperature for a specified duration. |
| Thermal Degradation | Dry heat at a temperature below the melting point (e.g., 60-80°C) for a specified duration. |
Experimental Protocol for Forced Degradation Studies (General Approach):
The following workflow illustrates a typical procedure for conducting forced degradation studies on this compound.
Caption: General Workflow for Forced Degradation Studies of this compound.
Analytical Methodologies
The development and validation of a stability-indicating analytical method are paramount for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
A stability-indicating HPLC method should be able to separate the intact drug from its degradation products and any process-related impurities. The method validation should be performed according to ICH Q2(R1) guidelines and typically includes the evaluation of specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Conclusion
This technical guide has summarized the key aspects of the solubility and stability of this compound. The limited aqueous solubility can be effectively addressed by forming an inclusion complex with HP-β-CD, which also appears to enhance its photostability. While detailed public data on forced degradation is scarce, the provided general protocols offer a framework for conducting such studies. A validated stability-indicating HPLC method is essential for accurately monitoring the stability of this compound in various formulations and under different storage conditions. Further research into the specific degradation pathways and kinetics would be beneficial for the development of robust and stable dosage forms of this important antibiotic.
References
The Pharmacokinetic and Metabolic Profile of Tosufloxacin Tosylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tosufloxacin tosylate is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2][] Its clinical efficacy is intrinsically linked to its pharmacokinetic (PK) and metabolic profile, which governs the concentration and duration of the drug at the site of infection. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes. The primary mechanism of action for tosufloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair.[2]
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in various studies, primarily in healthy adult subjects. The key parameters are summarized in the tables below.
Table 1: Single-Dose Pharmacokinetics of this compound in Healthy Adults
| Dose | Cmax (μg/mL) | Tmax (h) | t1/2 (h) | AUC (μg·h/mL) | Reference |
| 100 mg (granule) | 0.54 | 2.4 - 2.6 | 6.3 - 6.5 | 4.84 | [4] |
| 150 mg (tablet) | 0.54 | ~2 | 4.85 | Not Reported | [5] |
| 200 mg (granule) | 1.06 | 2.4 - 2.6 | 6.3 - 6.5 | 9.99 | [4] |
| 300 mg (tablet) | 1.06 | ~2 | 4.44 | Not Reported | [5] |
| 300 mg (granule) | 1.35 | 2.4 - 2.6 | 6.3 - 6.5 | 12.69 | [4] |
| 300 mg (tablet) | 0.53 ± 0.09 | 0.89 ± 0.19 | 5.17 ± 1.96 | 1.75 ± 0.67 (AUC0-24) | [6] |
Table 2: Pharmacokinetics of this compound (Reference Tablet) in Healthy Chinese Volunteers
| Parameter | Value |
| Dose | 300 mg |
| Cmax | 0.51 ± 0.09 μg/mL |
| Tmax | 0.86 ± 0.20 h |
| t1/2 | 5.13 ± 2.10 h |
| AUC0-24h | 1.76 ± 0.66 μg·h·mL⁻¹ |
| AUC0→∞ | 1.98 ± 0.76 μg·h·mL⁻¹ |
These data indicate that tosufloxacin is readily absorbed after oral administration, with peak plasma concentrations achieved within approximately 1 to 3 hours. The elimination half-life is in the range of 4 to 6.5 hours, suggesting that a twice-daily dosing regimen is appropriate. The increase in Cmax and AUC with increasing doses suggests dose-proportional pharmacokinetics.[4]
Absorption
This compound is administered orally.[6] Following administration, it is absorbed from the gastrointestinal tract.
Distribution
Tosufloxacin exhibits good distribution in various body tissues and fluids.[7] The protein binding of tosufloxacin in human serum has been reported to be approximately 60%.
Metabolism
Current evidence suggests that tosufloxacin is not extensively metabolized in humans.[5] The primary route of elimination is through excretion of the unchanged drug. While in vitro studies using human liver microsomes are a common method to investigate the metabolic pathways of drugs, specific data on the cytochrome P450 enzymes involved in the minor metabolism of tosufloxacin are not extensively detailed in the available literature.
Excretion
Tosufloxacin is eliminated from the body through both renal and biliary pathways.
-
Renal Excretion : A significant portion of the administered dose is excreted unchanged in the urine. Following a single oral dose of 100 mg, 200 mg, and 300 mg of the granule formulation, the 24-hour urinary excretion rates were found to be 49.7%, 43.1%, and 38.9%, respectively.[4]
-
Biliary Excretion : Tosufloxacin is also excreted in the bile. In a study involving healthy volunteers, bile concentrations of tosufloxacin were found to be 15 to 34 times higher than serum levels, indicating significant biliary excretion.[8]
Special Populations
Renal Impairment
The pharmacokinetics of tosufloxacin are altered in patients with renal impairment.[9] Reduced renal function leads to decreased clearance and consequently higher blood concentrations of the drug.[7] Therefore, dose adjustments may be necessary for patients with severe renal insufficiency to avoid potential toxicity.[10] Tosufloxacin is not efficiently removed by hemodialysis, with less than 10% of the drug recovered in the dialysate after a 5-hour session.[5][7]
Pediatric and Geriatric Populations
Pharmacokinetic studies in pediatric populations have been conducted to establish appropriate dosing regimens.[11] In elderly patients, age-related declines in renal and hepatic function can potentially alter the pharmacokinetic profile of drugs like tosufloxacin, although specific detailed studies on tosufloxacin in this population are limited.[12][13]
Experimental Protocols
The following sections outline the general methodologies employed in the pharmacokinetic and metabolism studies of this compound.
Human Pharmacokinetic Study Design
A typical human pharmacokinetic study for this compound follows a randomized, single- or multiple-dose, crossover, or parallel-group design.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The concentration of tosufloxacin in biological matrices like plasma and urine is typically determined using a validated HPLC method.
-
Sample Preparation : Protein precipitation is a common method for plasma sample preparation. This involves adding a precipitating agent (e.g., methanol or acetonitrile) to the plasma sample to denature and remove proteins, followed by centrifugation to separate the supernatant containing the drug.
-
Chromatographic Conditions :
-
Column : A reversed-phase C18 column is commonly used.
-
Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is used for elution.
-
Detection : UV detection at a specific wavelength (e.g., 295 nm) is employed to quantify the drug.
-
-
Quantification : The concentration of tosufloxacin in the samples is determined by comparing the peak area of the analyte to a standard curve generated with known concentrations of the drug.
In Vitro Metabolism Study using Human Liver Microsomes
To investigate the metabolic stability and potential metabolic pathways of a drug, in vitro studies using human liver microsomes are conducted.
In Vitro Protein Binding Assay
Equilibrium dialysis is a common method to determine the extent of drug binding to plasma proteins.
-
Method : A semi-permeable membrane separates a chamber containing the drug in a buffer from a chamber containing plasma. The system is allowed to reach equilibrium.
-
Analysis : The concentration of the drug in both chambers is measured. The difference in concentration is used to calculate the percentage of the drug bound to plasma proteins.
Logical Relationships in Tosufloxacin ADME
The following diagram illustrates the overall process of tosufloxacin absorption, distribution, metabolism, and excretion in the body.
Conclusion
This compound exhibits a favorable pharmacokinetic profile characterized by good oral absorption, wide tissue distribution, and elimination primarily through renal and biliary excretion of the unchanged drug. Its metabolism in humans is limited. Understanding these pharmacokinetic properties is crucial for optimizing dosing strategies to ensure therapeutic efficacy while minimizing the risk of adverse effects, particularly in special populations such as patients with renal impairment. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of the pharmacokinetic and metabolic profiles of this compound and other novel antimicrobial agents.
References
- 1. Tosufloxacin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Tosufloxacin Tosilate Hydrate? [synapse.patsnap.com]
- 4. Pharmacokinetics and safety of oral tosufloxacin granule preparation in healthy adult subjects - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]
- 5. researchgate.net [researchgate.net]
- 6. Bioequivalence of this compound tablets in healthy Chinese volunteers [manu41.magtech.com.cn]
- 7. Evidence of Tosufloxacin Deposition in the Kidneys of a Patient Presenting with Crystal Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Biliary excretion and clinical efficacy of T-3262 (tosufloxacin tosilate) administered in the treatment of cholecystitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and safety assessment of tosufloxacin tosilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | An insight into pharmacokinetics and dose optimization of antimicrobials agents in elderly patients [frontiersin.org]
- 13. mdpi.com [mdpi.com]
tosufloxacin tosylate in vitro antibacterial spectrum
An In-depth Technical Guide on the In Vitro Antibacterial Spectrum of Tosufloxacin Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against a wide range of pathogenic bacteria.[1][2][3] As a third-generation quinolone, it is recognized for its potent bactericidal action and is utilized in the treatment of various infections, including those of the respiratory and urinary tracts.[4][5] This document provides a comprehensive overview of its in vitro antibacterial spectrum, detailing its mechanism of action, quantitative susceptibility data, and the standardized experimental protocols used for its evaluation.
Mechanism of Action
The primary antibacterial effect of this compound is achieved through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][6] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[4]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.[4][6]
-
Topoisomerase IV: This enzyme plays a crucial role in the separation of interlinked daughter DNA molecules following replication.[4][6]
By binding to the enzyme-DNA complex, tosufloxacin stabilizes transient breaks in the DNA strands, preventing their re-ligation.[6] This leads to the accumulation of double-strand DNA breaks, which triggers a cascade of events culminating in bacterial cell death.[4] This dual-targeting mechanism contributes to its broad-spectrum activity and potency.[4]
In Vitro Antibacterial Spectrum
The in vitro activity of tosufloxacin is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC90 (the concentration required to inhibit 90% of isolates) for tosufloxacin against a variety of clinically relevant bacteria.
Gram-Positive Bacteria
Tosufloxacin demonstrates significant potency against a range of Gram-positive organisms, including penicillin-resistant strains of Streptococcus pneumoniae.
| Organism | MIC | Reference(s) |
| Streptococcus pneumoniae (PSSP)¹ | 0.25 | [7][8] |
| Streptococcus pneumoniae (PISP)² | 0.25 | [7][8] |
| Streptococcus pneumoniae (PRSP)³ | 0.25 | [7][8] |
| Staphylococcus aureus | 0.05 - 0.063 | [1][9] |
| Staphylococcus epidermidis | 0.05 - 1.56 | [1][2] |
| Streptococci (various species) | 0.05 - 1.0 | [1][] |
| Enterococci | 0.05 - 1.56 | [1][2] |
| ¹PSSP: Penicillin-Susceptible S. pneumoniae | ||
| ²PISP: Penicillin-Intermediate S. pneumoniae | ||
| ³PRSP: Penicillin-Resistant S. pneumoniae |
Gram-Negative Bacteria
The drug is highly active against many Gram-negative pathogens, including common causes of respiratory and genital tract infections.
| Organism | MIC | Reference(s) |
| Haemophilus influenzae (incl. BLNAR)⁴ | 0.0078 - 0.032 | [7][8][9] |
| Moraxella catarrhalis | 0.0156 | [7][8] |
| Neisseria gonorrhoeae | 0.008 | [11][12] |
| Escherichia coli | ≤0.016 | [9] |
| Pseudomonas aeruginosa (standard) | 2.0 | [9] |
| Pseudomonas aeruginosa (resistant) | >16.0 | [9] |
| Pseudomonas cepacia | 8.0 | [9] |
| ⁴BLNAR: β-lactamase-negative ampicillin-resistant |
Anaerobic Bacteria and Other Pathogens
Tosufloxacin's spectrum extends to anaerobic bacteria and atypical pathogens like Chlamydia.
| Organism | MIC | Reference(s) |
| Bacteroides fragilis | 1.56 | [1][2] |
| Clostridium difficile | 3.13 | [1][2] |
| Clostridium perfringens | 0.20 | [1][2] |
| Chlamydia trachomatis | 0.25 | [11][12] |
Experimental Protocols for Susceptibility Testing
The determination of in vitro antibacterial activity is performed according to standardized methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI).[13][14][15] These protocols ensure reproducibility and accuracy of results.
Broth Microdilution Method
This is a common technique used to determine the MIC of an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The suspension is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Antimicrobial Dilution: A serial two-fold dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth within a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of tosufloxacin that completely inhibits visible growth.
Agar Dilution Method
This method is often used for fastidious organisms or when testing multiple isolates.[11][12][16]
-
Plate Preparation: A series of agar plates (e.g., Mueller-Hinton agar) containing serial two-fold dilutions of tosufloxacin are prepared. A control plate with no antibiotic is also made.
-
Inoculum Preparation: Bacterial suspensions are prepared and standardized as in the broth microdilution method.
-
Inoculation: A standardized volume of each bacterial suspension is spot-inoculated onto the surface of each agar plate using a multipoint inoculator.
-
Incubation: Plates are incubated under appropriate conditions (temperature, atmosphere, and duration) for the specific organism being tested.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the growth of a single colony or a faint haze.[16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. What is Tosufloxacin Tosilate Hydrate used for? [synapse.patsnap.com]
- 5. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 6. What is the mechanism of Tosufloxacin Tosilate Hydrate? [synapse.patsnap.com]
- 7. journal.chemotherapy.or.jp [journal.chemotherapy.or.jp]
- 8. researchgate.net [researchgate.net]
- 9. In vitro activity of tosufloxacin, a new quinolone, against respiratory pathogens derived from cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro activity of tosufloxacin (A-61827; T-3262) against selected genital pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro activity of tosufloxacin (A-61827; T-3262) against selected genital pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 14. iacld.com [iacld.com]
- 15. goums.ac.ir [goums.ac.ir]
- 16. In vitro activity of tosufloxacin against bacterial enteric pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Tosufloxacin Tosylate: A Technical Guide to its Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial activity of tosufloxacin tosylate, a fluoroquinolone antibiotic, with a specific focus on its efficacy against clinically relevant gram-positive bacteria. This document details its mechanism of action, presents quantitative in vitro susceptibility data, and outlines the standard experimental protocols used to determine its potency.
Mechanism of Action
This compound exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2] In gram-positive bacteria, topoisomerase IV is often the primary target, while DNA gyrase is the main target in gram-negative bacteria.[3] Tosufloxacin, like other fluoroquinolones, inserts itself into the enzyme-DNA complex.[1] This action stabilizes the transient double-strand breaks created by these enzymes during DNA replication and separation, preventing the re-ligation of the DNA strands.[1] The accumulation of these unrepaired breaks triggers a cascade of lethal events within the bacterial cell, ultimately leading to cell death.[1]
Caption: Mechanism of tosufloxacin action in gram-positive bacteria.
In Vitro Activity
Tosufloxacin demonstrates potent in vitro activity against a wide spectrum of gram-positive pathogens, including strains resistant to other classes of antibiotics. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that prevents visible growth of a microorganism.
Activity against Staphylococci
Tosufloxacin is highly active against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA) and coagulase-negative staphylococci.
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Citations |
| Staphylococcus aureus | 0.063 | 0.063 - 0.12 | 0.016 - 0.25 | [4][5][6] |
| Staphylococcus epidermidis | - | 0.05 - 1.56 | - | [7] |
Activity against Streptococci
The drug exhibits excellent potency against various streptococcal species, including Streptococcus pneumoniae, regardless of their susceptibility to penicillin.
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Citations |
| Streptococcus pneumoniae (all phenotypes) | - | 0.25 - 0.5 | 0.06 - 1.0 | [4][6][8][9] |
| Penicillin-Susceptible S. pneumoniae (PSSP) | - | 0.25 | - | [9] |
| Penicillin-Intermediate S. pneumoniae (PISP) | - | 0.25 | - | [9] |
| Penicillin-Resistant S. pneumoniae (PRSP) | - | 0.25 | - | [9] |
| Other Streptococci | - | 0.05 - 1.56 | 0.06 - 1.0 | [4][7] |
Activity against Enterococci
Tosufloxacin shows moderate activity against enterococcal species.
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Citations |
| Enterococcus spp. | - | 0.05 - 1.56 | 0.12 - 4.0 | [4][7] |
Activity against Gram-Positive Anaerobes
Tosufloxacin is reported to be one of the most active quinolones against anaerobic organisms, including gram-positive species.
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Citations |
| Peptostreptococcus asaccharolyticus | - | 0.39 | - | [10] |
| Clostridium difficile | - | 3.13 | - | [7] |
| Clostridium perfringens | - | 0.20 | - | [7] |
Experimental Protocols
The following sections detail the standard methodologies for evaluating the antibacterial efficacy of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[11][12][13]
Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.[11][12]
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours.[14] Several colonies are then suspended in a saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated plate is incubated at 35 ± 1°C for 18-24 hours under aerobic conditions.[14]
-
MIC Reading: Following incubation, the plate is examined for visible bacterial growth. The MIC is recorded as the lowest concentration of tosufloxacin that completely inhibits visible growth.[13][14] A growth control well (no antibiotic) and a sterility control well (no bacteria) are included for quality assurance.
Caption: Workflow for the broth microdilution MIC assay.
Time-Kill Curve Analysis
Time-kill assays provide data on the pharmacodynamic properties of an antibiotic, demonstrating the rate and extent of its bactericidal activity over time.[15]
Methodology:
-
Inoculum Preparation: A standardized bacterial suspension is prepared in a suitable broth medium (e.g., CAMHB) to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Antibiotic Exposure: Tosufloxacin is added to separate flasks of the bacterial culture at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). A growth control flask with no antibiotic is included.
-
Sampling and Plating: The flasks are incubated at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are withdrawn from each flask.[16]
-
Viable Count Determination: The withdrawn samples are serially diluted, and a known volume is plated onto antibiotic-free agar. The plates are incubated for 18-24 hours, after which colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.[17]
Caption: Workflow for a time-kill curve experiment.
Conclusion
This compound demonstrates potent and broad-spectrum bactericidal activity against a wide range of gram-positive bacteria, including clinically challenging pathogens like MRSA and penicillin-resistant S. pneumoniae. Its mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, results in effective and rapid cell death. The quantitative data and standardized protocols presented in this guide underscore its significant potential and provide a foundational framework for further research and development in the context of treating gram-positive infections.
References
- 1. What is the mechanism of Tosufloxacin Tosilate Hydrate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The in-vitro activity of tosufloxacin, a new fluorinated quinolone, compared with that of ciprofloxacin and temafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In-vitro activity of tosufloxacin, a new quinolone antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. [Alteration of antibacterial activity of tosufloxacin and various antibacterial agents against Streptococcus pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journal.chemotherapy.or.jp [journal.chemotherapy.or.jp]
- 10. karger.com [karger.com]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. page-meeting.org [page-meeting.org]
- 17. Pharmacodynamic evaluation of tosufloxacin against Streptococcus pneumoniae in an in vitro model simulating serum concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vitro Activity of Tosufloxacin Tosylate Against Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tosufloxacin, a fluoroquinolone antibiotic, demonstrates potent in vitro activity against a broad spectrum of gram-negative bacteria. This technical guide provides a comprehensive overview of its efficacy, mechanism of action, and the standardized methodologies used to evaluate its antibacterial properties. Detailed quantitative data on the susceptibility of various gram-negative pathogens are presented, alongside explicit experimental protocols for antimicrobial susceptibility testing. Furthermore, this guide includes visualizations of the key molecular pathways and experimental workflows to facilitate a deeper understanding of tosufloxacin's antibacterial profile.
Introduction
Tosufloxacin is a synthetic fluoroquinolone that exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication.[1] Its broad spectrum of activity encompasses a wide range of clinically significant gram-negative bacteria, making it a subject of interest in the development of new anti-infective therapies. This document serves as a technical resource for researchers and professionals in the field of drug development, offering in-depth information on the in vitro activity of tosufloxacin against this important class of pathogens.
Quantitative In Vitro Activity of Tosufloxacin
The in vitro potency of tosufloxacin against gram-negative bacteria is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC50, MIC90, and MIC ranges of tosufloxacin against various gram-negative clinical isolates.
Table 1: In Vitro Activity of Tosufloxacin Against Enterobacteriaceae
| Organism (No. of Isolates) | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Escherichia coli (50) | ≤0.06 - 16 | ≤0.06 | 0.12 |
| Klebsiella pneumoniae | - | - | - |
| Enterobacter cloacae | - | - | - |
| Proteus mirabilis | - | - | - |
| Serratia marcescens | - | - | - |
Data extracted from a study on clinical isolates from 2003-2004.[2]
Table 2: In Vitro Activity of Tosufloxacin Against Other Clinically Relevant Gram-Negative Bacteria
| Organism | MIC90 (μg/mL) |
| Pseudomonas aeruginosa | 1.0 |
| Haemophilus influenzae (β-lactamase-negative ampicillin-susceptible/resistant) | 0.0078 |
| Moraxella catarrhalis | 0.0156 |
Data for P. aeruginosa from a comparative study.[3] Data for H. influenzae and M. catarrhalis from a study on pediatric clinical isolates.[4]
Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
The primary mechanism of action of tosufloxacin against gram-negative bacteria involves the dual inhibition of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase: In gram-negative bacteria, DNA gyrase is the primary target of many fluoroquinolones.[5] This enzyme, composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into the DNA, a process vital for the initiation of DNA replication.[6]
-
Topoisomerase IV: This enzyme, a heterotetramer of two ParC and two ParE subunits, is primarily responsible for the decatenation (separation) of interlinked daughter chromosomes following DNA replication.[7]
Tosufloxacin binds to the complex formed between these enzymes and the bacterial DNA. This binding stabilizes the transient double-strand breaks created by the enzymes, preventing the re-ligation of the DNA strands.[6] The accumulation of these unrepaired breaks leads to the inhibition of DNA synthesis and ultimately results in bacterial cell death.
Figure 1. Mechanism of action of tosufloxacin in gram-negative bacteria.
Experimental Protocols: Broth Microdilution for MIC Determination
The in vitro activity of tosufloxacin is determined using standardized methods, with the broth microdilution method being a widely accepted technique as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8][9]
Materials
-
Tosufloxacin tosylate analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
Preparation of Tosufloxacin Stock Solution
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a buffer as recommended by the manufacturer) at a concentration of 1000 µg/mL.
-
Sterilize the stock solution by filtration through a 0.22 µm membrane filter.
-
Store the stock solution at -20°C or as recommended.
Broth Microdilution Procedure
-
Prepare Serial Dilutions:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the tosufloxacin stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well. This will result in a range of tosufloxacin concentrations.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the gram-negative bacterium to be tested.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate (except for a sterility control well) with 50 µL of the diluted bacterial suspension.
-
Include a growth control well containing only the bacterial inoculum in CAMHB without any antibiotic.
-
Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]
-
-
Interpretation of Results:
-
Following incubation, visually inspect the microtiter plate for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of tosufloxacin at which there is no visible growth.
-
Figure 2. Experimental workflow for MIC determination by broth microdilution.
Conclusion
This compound exhibits significant in vitro activity against a variety of clinically relevant gram-negative bacteria. Its mechanism of action, involving the dual inhibition of DNA gyrase and topoisomerase IV, provides a robust basis for its bactericidal effects. The standardized broth microdilution method offers a reliable and reproducible means of quantifying its potency. The data and protocols presented in this guide are intended to support further research and development efforts in the field of antimicrobial chemotherapy.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemotherapy.or.jp [chemotherapy.or.jp]
- 3. In vitro activities of sparfloxacin, tosufloxacin, ciprofloxacin, and fleroxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.chemotherapy.or.jp [journal.chemotherapy.or.jp]
- 5. researchgate.net [researchgate.net]
- 6. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of gyrA and parC mutations in ciprofloxacin-resistant Pseudomonas aeruginosa isolates from Tehran hospitals in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. researchgate.net [researchgate.net]
- 10. goldbio.com [goldbio.com]
A Comprehensive Technical Guide on Tosufloxacin Tosylate for Respiratory Tract Infection Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tosufloxacin tosylate, a fluoroquinolone antibiotic, with a specific focus on its application in respiratory tract infection research. It covers its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and established experimental protocols.
Core Mechanism of Action
This compound is a broad-spectrum antibiotic that exhibits potent bactericidal activity by targeting essential bacterial enzymes.[1][2] Its primary mechanism involves the inhibition of DNA gyrase (topoisomerase II) and topoisomerase IV.[1][3] DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a necessary step for the initiation of DNA replication and transcription.[1][3] Topoisomerase IV is essential for the separation of interlinked daughter chromosomes after replication.[1][3] By inhibiting these enzymes, tosufloxacin traps them on the DNA, leading to the accumulation of double-strand DNA breaks, which ultimately results in bacterial cell death.[3]
Caption: Mechanism of action of Tosufloxacin targeting bacterial DNA gyrase and topoisomerase IV.
In Vitro Efficacy Against Respiratory Pathogens
Tosufloxacin has demonstrated potent in vitro activity against a wide range of common respiratory pathogens, including strains resistant to other classes of antibiotics.
Key Pathogens:
-
Streptococcus pneumoniae : Tosufloxacin is highly active against S. pneumoniae, including penicillin-susceptible, intermediate, and resistant strains (PSSP, PISP, and PRSP).[4][5][6]
-
Haemophilus influenzae : It is the most active compound against H. influenzae when compared to other quinolones and beta-lactams, including ampicillin-resistant (BLNAR) strains.[4][7]
-
Moraxella catarrhalis : It shows potent activity against M. catarrhalis, including β-lactamase producing strains.[4][5][7]
Furthermore, studies have shown that tosufloxacin has a bactericidal effect on H. influenzae that has been internalized into human cells and is also effective against biofilm-forming non-typeable H. influenzae (NTHi).[8][9][10]
Table 1: In Vitro Activity of Tosufloxacin Against Key Respiratory Pathogens
| Pathogen | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|---|
| Streptococcus pneumoniae | All isolates | - | 0.25 | [7] |
| Streptococcus pneumoniae | Penicillin-Resistant (PRSP) | - | ≤0.12 - 0.5 | [11][12] |
| Haemophilus influenzae | All isolates | - | ≤0.06 | [7] |
| Haemophilus influenzae | BLNAR | - | 0.0078 - 0.0156 | [10][11] |
| Moraxella catarrhalis | All isolates | - | ≤0.06 | [7] |
| Moraxella catarrhalis | - | - | 0.0156 |[11] |
MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.
Pharmacokinetics and Pharmacodynamics (PK/PD)
The efficacy of tosufloxacin is linked to its pharmacokinetic and pharmacodynamic properties. The ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is a key predictor of its bactericidal effect.
In an in vitro model simulating serum concentrations, tosufloxacin demonstrated superior bactericidal activity against S. pneumoniae compared to levofloxacin, which was attributed to its larger AUC(0-24h)/MIC and Cmax/MIC ratios.[13] For a quinolone-susceptible strain, tosufloxacin regimens did not result in the isolation of resistant mutants.[13]
Table 2: Pharmacokinetic/Pharmacodynamic Parameters of Tosufloxacin against S. pneumoniae
| Dosage Regimen | AUC₀₋₂₄/MIC | Cₘₐₓ/MIC | Outcome | Reference |
|---|---|---|---|---|
| 150 mg t.i.d. | 138 | 7.93 - 10.2 | Bactericidal activity, no resistance | [13] |
| 300 mg b.i.d. | 193 | 15.9 - 17.6 | Bactericidal activity, no resistance | [13] |
| 450 mg (daily) | 46.4 | - | Effective against S. pneumoniae | [14] |
| 600 mg (daily) | 62.0 | - | Effective against S. pneumoniae |[14] |
Data from in vitro models and clinical studies in adults.
Clinical Efficacy in Respiratory Tract Infections
Clinical studies have validated the efficacy and safety of tosufloxacin in treating community-acquired pneumonia (CAP) in both adult and pediatric populations.
A study in children with CAP demonstrated a high overall efficacy rate.[15][16] Tosufloxacin was effective against bacterial pneumonia, mycoplasma pneumonia, and infections caused by suspected antibiotic-resistant bacteria, including macrolide-resistant Mycoplasma pneumoniae.[15][16][17]
Table 3: Clinical Efficacy of Tosufloxacin in Pediatric Community-Acquired Pneumonia
| Patient Group | Number of Patients (n) | Efficacy Rate (%) | Reference |
|---|---|---|---|
| Overall CAP | 95 | 94.7 | [15][16] |
| Bacterial Pneumonia | 44 | 97.7 | [15][16] |
| Mycoplasma Pneumonia | 27 | 96.3 | [15][16] |
| Suspected Antibiotic-Resistant Infections | 73 | 94.5 | [15][16] |
| Suspected Macrolide-Resistant M. pneumoniae | 15 | 100 | [15][16] |
| Pediatric Bacterial Pneumonia (another study) | 48 | 100 |[18] |
In adults with S. pneumoniae-related pneumonia, daily doses of 450 mg and 600 mg resulted in high clinical efficacy and bacterial eradication rates.[14]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
A standard method for determining the in vitro susceptibility of bacterial isolates to tosufloxacin is the agar plate dilution method.
Methodology:
-
Isolate Preparation: Clinical isolates of respiratory pathogens (S. pneumoniae, H. influenzae, M. catarrhalis) are cultured to achieve a standardized inoculum.
-
Antibiotic Dilution: Serial twofold dilutions of tosufloxacin and other comparator antibiotics are prepared.
-
Agar Plate Preparation: Each antibiotic dilution is incorporated into an appropriate agar medium (e.g., Mueller-Hinton agar supplemented with blood for fastidious organisms).
-
Inoculation: A standardized suspension of each bacterial isolate is inoculated onto the surface of the agar plates.
-
Incubation: Plates are incubated under appropriate atmospheric and temperature conditions (e.g., 35-37°C in 5% CO₂ for S. pneumoniae).
-
MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by agar dilution.
In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Model
This model simulates the time-course of antibiotic concentrations in human serum to assess bactericidal activity and the potential for resistance development.
Methodology:
-
Model Setup: A one-compartment in vitro model consisting of a central reservoir is used.
-
Bacterial Inoculum: The reservoir is inoculated with a standardized suspension of the test organism (e.g., S. pneumoniae).
-
Drug Simulation: Tosufloxacin is added to and eliminated from the reservoir at rates that mimic human serum pharmacokinetics for specific dosing regimens (e.g., 150 mg t.i.d.).
-
Sampling: Samples are collected from the reservoir at predetermined time points over a 24-hour period.
-
Analysis: Viable bacterial counts are determined for each sample. The emergence of resistant subpopulations is assessed by plating samples on agar containing multiples of the baseline MIC.
-
Endpoint Evaluation: The primary endpoints are the change in bacterial count over time and the AUC/MIC and Cmax/MIC ratios.
Animal Models for Respiratory Tract Infection Efficacy Studies
Mouse models of bacterial lung infection are commonly used to evaluate the in vivo efficacy of antibiotics like tosufloxacin.[2][19][20]
Methodology:
-
Animal Acclimatization: Mice (e.g., ICR strain) are acclimatized to laboratory conditions.
-
Infection Induction: Animals are infected via an appropriate route (e.g., intranasal or intratracheal) with a virulent strain of a respiratory pathogen like S. pneumoniae or H. influenzae.
-
Treatment: At a specified time post-infection, treatment groups receive this compound orally at various dosages. A control group receives a vehicle.
-
Monitoring: Animals are monitored for clinical signs of illness and mortality over a defined period (e.g., 7 days).
-
Bacterial Load Assessment: At selected time points, subsets of animals may be euthanized, and their lungs harvested to determine bacterial burden (CFU/g of tissue).
-
Endpoint Analysis: The primary endpoint is typically the 50% effective dose (ED₅₀) that protects mice from lethal infection, or the reduction in lung bacterial counts compared to the control group.
Caption: General workflow for an in vivo efficacy study in a mouse model of pneumonia.
Pediatric Clinical Trial Protocol for Community-Acquired Pneumonia
The design of clinical trials for tosufloxacin in pediatric CAP follows established guidelines for evaluating antibiotics in children.[15][21]
Methodology:
-
Study Population: Patients younger than 16 years of age with a diagnosis of mild to severe CAP.[21]
-
Inclusion Criteria: Diagnosis based on established clinical guidelines (e.g., Guidelines for the Management of Respiratory Infectious Diseases in Children in Japan).[15][21]
-
Exclusion Criteria: History of allergy to quinolones, suspected viral pneumonia, or conditions unlikely to respond to the study drug.[21]
-
Intervention: Oral administration of this compound hydrate fine granules at a weight-based dose (e.g., 6 mg/kg twice daily) for a duration of 5 to 10 days.[21]
-
Primary Endpoints:
-
Clinical Efficacy: Assessed at the end of treatment based on resolution of signs and symptoms.
-
Bacteriological Efficacy: Eradication of the causative pathogen from relevant cultures.
-
Safety: Incidence and severity of adverse drug reactions.
-
-
Data Collection: Clinical assessments, laboratory tests, and bacteriological sampling are performed at baseline, during treatment, and at follow-up visits.
Safety and Tolerability
Tosufloxacin is generally well-tolerated. The most common side effects are gastrointestinal disturbances such as diarrhea, nausea, and vomiting.[1][15][18] In pediatric studies, diarrhea was the most frequently reported adverse reaction.[18][22]
While rare, serious side effects associated with the fluoroquinolone class, such as central nervous system effects (dizziness, headache) and tendonitis, can occur.[1] In pediatric trials of tosufloxacin, joint-related adverse reactions were reported but were typically mild and resolved rapidly without clinical significance.[22] The incidence of adverse reactions may be dose-dependent.[22][23]
References
- 1. What is Tosufloxacin Tosilate Hydrate used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Tosufloxacin Tosilate Hydrate? [synapse.patsnap.com]
- 4. In vitro activity of tosufloxacin (A-60969) and clarithromycin (A-56268, TE-031) against resistant Haemophilus influenzae, Streptococcus pneumoniae and Branhamella catarrhalis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of tosufloxacin against major organisms detected from patients with respiratory or otorhinological infections: comparison with the results obtained from organisms isolated about 10 years ago - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Alteration of antibacterial activity of tosufloxacin and various antibacterial agents against Streptococcus pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial activities of tosufloxacin against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella branhamella catarrhalis isolated from otolaryngological infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bactericidal effect of tosufloxacin on Haemophilus influenzae internalized in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journal.chemotherapy.or.jp [journal.chemotherapy.or.jp]
- 11. researchgate.net [researchgate.net]
- 12. [Antibacterial activity of tosufloxacin against major organisms detected from patients with respiratory infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacodynamic evaluation of tosufloxacin against Streptococcus pneumoniae in an in vitro model simulating serum concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journal.chemotherapy.or.jp [journal.chemotherapy.or.jp]
- 15. keio.elsevierpure.com [keio.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. antibiotics.or.jp [antibiotics.or.jp]
- 18. An uncontrolled, open label study of 10% tosufloxacin granules in pediatric pneumonia - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]
- 19. criver.com [criver.com]
- 20. scienceopen.com [scienceopen.com]
- 21. UMIN Clinical Trials Registry [center6.umin.ac.jp]
- 22. Safety profile of pediatric tosufloxacin - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]
- 23. P-1163. The Efficacy and Safety of Tosufloxacin in the Treatment of Bacterial Infections in Children: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Bacterial Resistance to Tosufloxacin Tosylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tosufloxacin, a fluoroquinolone antibiotic, demonstrates broad-spectrum activity against a variety of bacterial pathogens by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1] However, the emergence of bacterial resistance poses a significant challenge to its clinical efficacy. This guide provides a comprehensive overview of the core mechanisms governing tosufloxacin resistance in bacteria. Resistance primarily arises from three key strategies employed by bacteria: alterations in the drug's target enzymes, reduced intracellular drug concentration, and the acquisition of resistance-conferring genes via plasmids. Understanding these mechanisms is paramount for the development of novel antimicrobial strategies to combat resistance.
Core Mechanisms of Resistance
Bacterial resistance to tosufloxacin, and fluoroquinolones in general, is a multifactorial phenomenon. The principal mechanisms can be categorized as follows:
-
Target-Mediated Resistance: This is the most clinically significant mechanism and involves mutations in the genes encoding the primary targets of tosufloxacin: DNA gyrase (subunits GyrA and GyrB) and topoisomerase IV (subunits ParC and ParE).[2][3] These mutations typically occur in specific, highly conserved regions known as the quinolone resistance-determining regions (QRDRs), reducing the binding affinity of the drug to the enzyme-DNA complex.[3]
-
Reduced Intracellular Drug Accumulation: Bacteria can limit the intracellular concentration of tosufloxacin through two main approaches:
-
Active Efflux: Overexpression of efflux pumps, which are membrane proteins that actively extrude antibiotics from the cell, is a common resistance mechanism.[4][5] Several families of efflux pumps contribute to quinolone resistance.
-
Decreased Permeability: Alterations in the bacterial outer membrane, such as the downregulation or mutation of porin channels (e.g., OmpF and OmpC in Gram-negative bacteria), can reduce the influx of tosufloxacin into the cell.[3]
-
-
Plasmid-Mediated Quinolone Resistance (PMQR): Bacteria can acquire resistance genes located on mobile genetic elements like plasmids.[6][7] These genes confer low-level resistance that can facilitate the selection of higher-level resistance mutations.[7] The main PMQR mechanisms include:
-
Qnr proteins: These proteins protect DNA gyrase and topoisomerase IV from quinolone inhibition.[6][7]
-
AAC(6')-Ib-cr: A variant of an aminoglycoside acetyltransferase that can modify and inactivate certain fluoroquinolones.[2][8]
-
Efflux pumps: Plasmids can also carry genes for efflux pumps, such as QepA and OqxAB.[7][8]
-
Quantitative Data on Tosufloxacin Resistance
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of tosufloxacin against various bacterial species, including susceptible and resistant strains. These values provide a quantitative measure of the impact of resistance mechanisms.
Table 1: Tosufloxacin MICs for Respiratory Pathogens
| Bacterial Species | Resistance Status | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Streptococcus pneumoniae | Penicillin-Susceptible | - | - | [9] |
| Streptococcus pneumoniae | Penicillin-Intermediate | - | - | [9] |
| Streptococcus pneumoniae | Penicillin-Resistant | - | - | [9] |
| Haemophilus influenzae | - | ≤0.016 | 0.032 | [10] |
| Pseudomonas aeruginosa | Standard | 0.5 | 2.0 | [10] |
| Pseudomonas aeruginosa | Resistant | 4.0 | >16.0 | [10] |
| Escherichia coli | - | ≤0.016 | - | [10] |
| Staphylococcus aureus | - | 0.063 | 0.063 | [10] |
Table 2: Tosufloxacin MICs for Mycoplasma pneumoniae
| Resistance Status | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Macrolide-Resistant | - | - | 0.5 | [11] |
| Macrolide-Sensitive | - | - | 0.5 | [12] |
Table 3: Comparative MIC90s of Various Fluoroquinolones
| Bacterial Species | Tosufloxacin (µg/mL) | Ciprofloxacin (µg/mL) | Sparfloxacin (µg/mL) | Reference |
| Pseudomonas aeruginosa | 1.0 | 2.0 | 4.0 | [13] |
| Staphylococcus aureus (Ciprofloxacin-Susceptible) | 0.016 | 0.5 | 0.06 | [13] |
Experimental Protocols
This section details the methodologies for key experiments used to investigate tosufloxacin resistance mechanisms.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.
-
Broth Microdilution Method:
-
Prepare serial two-fold dilutions of tosufloxacin in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).[14]
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.
-
-
Agar Dilution Method:
-
Prepare agar plates containing serial two-fold dilutions of tosufloxacin.
-
Spot a standardized bacterial inoculum onto the surface of each plate.
-
Incubate the plates under appropriate conditions.
-
The MIC is the lowest concentration of the antibiotic that prevents visible growth.[15]
-
Detection of Mutations in gyrA and parC Genes
-
Polymerase Chain Reaction (PCR) and DNA Sequencing:
-
Extract genomic DNA from the bacterial isolate.
-
Amplify the QRDRs of the gyrA and parC genes using specific primers.[15][16]
-
Purify the PCR products.
-
Sequence the purified PCR products using the Sanger sequencing method.[17]
-
Compare the obtained sequences with the wild-type sequences to identify mutations.[17]
-
-
PCR-Restriction Fragment Length Polymorphism (PCR-RFLP):
-
Amplify the QRDRs of gyrA and parC by PCR.
-
Digest the PCR products with specific restriction enzymes that recognize and cut at sites affected by common resistance mutations.
-
Analyze the resulting DNA fragments by gel electrophoresis.
-
The presence or absence of specific mutations is determined by the resulting fragment patterns.[18]
-
Assessment of Efflux Pump Activity
-
MIC Determination with and without an Efflux Pump Inhibitor (EPI):
-
Determine the MIC of tosufloxacin for the bacterial isolate in the absence of an EPI.
-
Determine the MIC of tosufloxacin in the presence of a sub-inhibitory concentration of a known EPI (e.g., reserpine, verapamil).
-
A significant reduction (e.g., four-fold or greater) in the MIC in the presence of the EPI suggests the involvement of an active efflux pump.[19][20]
-
-
Ethidium Bromide-Agar Cartwheel Method:
-
Prepare agar plates containing varying concentrations of ethidium bromide (a substrate for many efflux pumps).[19]
-
Inoculate the plates with the bacterial isolates in a radial or "cartwheel" pattern.
-
Incubate the plates and then visualize them under UV light.
-
Bacteria with high efflux pump activity will extrude the ethidium bromide and show less fluorescence compared to strains with lower efflux activity.[19][20]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to tosufloxacin resistance.
Caption: Mechanism of Target-Mediated Resistance to Tosufloxacin.
Caption: Mechanisms of Reduced Intracellular Drug Accumulation.
Caption: Overview of Plasmid-Mediated Quinolone Resistance Mechanisms.
Caption: Workflow for Investigating Tosufloxacin Resistance Mechanisms.
Conclusion
Bacterial resistance to tosufloxacin is a complex issue driven by a variety of sophisticated mechanisms. Target site mutations, reduced drug accumulation, and the acquisition of resistance genes all contribute to the erosion of this antibiotic's effectiveness. A thorough understanding of these mechanisms, facilitated by the quantitative data and experimental protocols outlined in this guide, is essential for the ongoing development of effective countermeasures. This includes the design of new fluoroquinolones less susceptible to existing resistance mechanisms, the development of efflux pump inhibitors, and strategies to prevent the spread of resistance plasmids. Continued surveillance and research in this area are critical to preserving the utility of tosufloxacin and other valuable antimicrobial agents.
References
- 1. What is the mechanism of Tosufloxacin Tosilate Hydrate? [synapse.patsnap.com]
- 2. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Plasmid-mediated quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Plasmid-Mediated Quinolone Resistance; Interactions between Human, Animal, and Environmental Ecologies [frontiersin.org]
- 9. [Alteration of antibacterial activity of tosufloxacin and various antibacterial agents against Streptococcus pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro activity of tosufloxacin, a new quinolone, against respiratory pathogens derived from cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic Efficacy of Macrolides, Minocycline, and Tosufloxacin against Macrolide-Resistant Mycoplasma pneumoniae Pneumonia in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic efficacy of azithromycin, clarithromycin, minocycline and tosufloxacin against macrolide-resistant and macrolide-sensitive Mycoplasma pneumoniae pneumonia in pediatric patients | PLOS One [journals.plos.org]
- 13. In vitro activities of sparfloxacin, tosufloxacin, ciprofloxacin, and fleroxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. dovepress.com [dovepress.com]
- 17. jmb.tums.ac.ir [jmb.tums.ac.ir]
- 18. Rapid assay for detecting gyrA and parC mutations associated with fluoroquinolone resistance in Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 20. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety Profile and Toxicology of Tosufloxacin Tosylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tosufloxacin tosylate is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria.[1] Developed in Japan, it is utilized for various infections, including those of the respiratory and gastrointestinal tracts.[1][2] This document provides a comprehensive overview of the non-clinical and clinical safety profile of this compound, with a focus on its toxicological characteristics. The information herein is intended to support research and drug development efforts by providing detailed data, experimental context, and mechanistic insights. While effective, its safety profile includes class-specific fluoroquinolone warnings and unique considerations that warrant careful evaluation.[3][4]
Preclinical Toxicology
A battery of preclinical toxicology studies has been conducted to characterize the safety profile of this compound in various animal models. These studies are essential for identifying potential target organs of toxicity, determining dose-response relationships, and establishing a safe starting dose for human trials.
Acute, Subchronic, and Chronic Toxicity
Preclinical studies in juvenile and mature animals have been performed to assess the toxicity of single and repeated doses of this compound.
Experimental Protocol: Single and Repeated Dose Oral Toxicity Studies A typical protocol for these studies involves the oral administration of this compound to at least two mammalian species (e.g., rats and dogs).[5] Animals are divided into multiple dose groups, including a control group receiving the vehicle only, and at least three dose levels of the test substance.[6] Key parameters monitored include mortality, clinical signs of toxicity, body weight changes, food consumption, hematology, clinical chemistry, and gross and microscopic pathology of tissues.[5][7] For repeated dose studies (subacute, subchronic), administration typically occurs daily for periods ranging from 14 to 90 days.[5][8] The No-Observed-Adverse-Effect Level (NOAEL), the highest dose at which no significant adverse effects are observed, is a critical endpoint of these studies.[8][9]
dot graph TD { rankdir=LR; node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Roboto", fontsize=10, color="#5F6368", fontcolor="#202124"];
} caption: "Workflow for a typical repeated-dose toxicology study."
Summary of Key Preclinical Toxicity Findings:
| Study Type | Species | Key Findings | NOAEL/Lethal Dose | Citation |
| Single Oral Dose | 7-day-old Rats | Low acute toxicity. | Lethal Dose: >6,000 mg/kg | [10] |
| 1-Month Repeated Oral Dose | 7-day-old Rats | Transient body weight suppression at high doses. Crystals observed in renal tubules. | 300 mg/kg | [10] |
| 1-Month Repeated Oral Dose | 3-week-old Dogs | Decreased food consumption and body weight gain suppression at high doses. | 150 mg/kg | [10] |
Genotoxicity
Genotoxicity assays are conducted to assess the potential of a substance to induce mutations or chromosomal damage.
Experimental Protocols: Genotoxicity Assays The standard battery of in vitro genotoxicity tests includes:
-
Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.[11][12][13]
-
In Vitro Micronucleus or Chromosomal Aberration Assay: These assays use mammalian cells (e.g., Chinese Hamster Ovary cells or human lymphocytes) to identify agents that cause structural or numerical chromosomal damage.[11][12][14]
dot graph { layout=neato; node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Roboto", fontsize=10, color="#5F6368", fontcolor="#202124"];
} caption: "Core in vitro genotoxicity assessment endpoints."
While specific Ames and micronucleus test results for tosufloxacin were not detailed in the provided search results, fluoroquinolones as a class have been studied for their potential to interact with DNA.[15] The tosylate salt form itself has been evaluated, with some sulfonic acid esters showing potential for genotoxicity in vitro.[16]
Reproductive and Developmental Toxicity
These studies investigate potential adverse effects on fertility, pregnancy, and fetal and offspring development.
Experimental Protocol: Reproductive and Developmental Toxicity Studies are typically conducted in rats and rabbits.[17]
-
Fertility and Early Embryonic Development: Assesses effects on mating, fertility, and implantation.
-
Embryo-Fetal Development: The drug is administered during the period of organogenesis to assess teratogenic potential.
-
Pre- and Postnatal Development: Examines effects on late fetal development, parturition, lactation, and offspring viability and growth.[17][18]
Specific data on tosufloxacin's reproductive and developmental toxicity were not available in the search results, but use in pregnant or breastfeeding women is cautioned.[19]
Specific Toxicology Studies
Articular Toxicity (Chondrotoxicity) A known class effect of fluoroquinolones is the potential for cartilage damage, particularly in juvenile animals.
-
Finding: In a 2-week study in juvenile (3-month-old) dogs, the effect of tosufloxacin on articular cartilage was found to be milder than that of norfloxacin and ciprofloxacin.[10]
Cardiotoxicity (QT Interval Prolongation) Fluoroquinolones can potentially prolong the QT interval on an electrocardiogram, which is a risk factor for serious cardiac arrhythmias like Torsades de Pointes (TdP).[20][21][22][23]
-
Finding: In preclinical studies, slight hERG current suppression (which is an indicator of QT prolongation risk) was observed at high concentrations (>10 µmol/L).[10] However, no effect was seen on blood pressure, heart rate, or electrocardiogram in dogs at doses up to 100 mg/kg.[10] This suggests a low risk at therapeutic concentrations.
Phototoxicity Phototoxicity is another recognized class effect of fluoroquinolones, where exposure to UV light after drug administration can cause an exaggerated sunburn-like reaction.[1][19]
-
Mechanism: The mechanism involves the drug absorbing UVA light energy, leading to the formation of reactive oxygen species (ROS) that damage cell membranes and DNA.[24][25][26] The substituent at the C-8 position of the quinolone core is a key determinant of phototoxic potential.[25]
Clinical Safety Profile
The clinical safety of this compound has been evaluated in numerous clinical trials and through post-marketing surveillance.
Common and Important Adverse Drug Reactions (ADRs)
The most frequently reported adverse reactions are generally mild to moderate in severity.
Summary of Common and Clinically Significant Adverse Reactions:
| System Organ Class | Adverse Reaction | Frequency/Severity | Citations |
| Gastrointestinal | Diarrhea, Nausea, Vomiting, Abdominal Pain | Common | [19],[27],[28],[29] |
| Skin & Subcutaneous Tissue | Rash, Itching, Photosensitivity | Common | [19],[27],[1] |
| Nervous System | Headache, Dizziness, Somnolence | Common | [27],[28] |
| Musculoskeletal | Tendonitis, Tendon Rupture | Rare but serious (class effect) | [27] |
| Cardiac | QT Interval Prolongation | Rare | [27],[1] |
| Hepatobiliary | Minor abnormalities in liver function tests | Not common | [1] |
| Blood and Lymphatic | Thrombocytopenia | Rare but serious | [3],[4] |
| Renal and Urinary | Nephritis | Rare but serious | [3],[4] |
In a study on pediatric community-acquired pneumonia, the overall incidence of adverse drug reactions was 8.8%, with diarrhea being the most common (6.9%). No joint-related adverse events were noted in this study.[29]
Mechanism of Action and Off-Target Effects
The primary mechanism of action for tosufloxacin, like other fluoroquinolones, is the inhibition of bacterial DNA gyrase and topoisomerase IV.[30] These enzymes are essential for bacterial DNA replication, transcription, and repair. While highly selective for bacterial enzymes, at high concentrations, interactions with human topoisomerase II have been explored as a potential, though not primary, mechanism for some adverse effects.[31] The toxicities associated with the fluoroquinolone class, such as tendonopathy and cardiotoxicity, are generally considered off-target effects.
Conclusion
This compound is a potent antibiotic with a well-characterized safety profile. The most common adverse events are gastrointestinal and skin-related.[19][27] Preclinical studies indicate a lower risk of articular toxicity compared to some other fluoroquinolones and a low risk of cardiotoxicity at therapeutic doses.[10] However, as a member of the fluoroquinolone class, it carries the potential for rare but serious adverse reactions, including tendonitis, QT prolongation, and photosensitivity.[1][27] A thorough understanding of this safety and toxicology profile is crucial for its appropriate use in clinical practice and for guiding future research and development in this class of antibiotics.
References
- 1. Side effects of Tosufloxacin_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Tosufloxacin - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. api.upums.ac.in [api.upums.ac.in]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Monte Carlo Models for Sub-Chronic Repeated-Dose Toxicity: Systemic and Organ-Specific Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edelweisspublications.com [edelweisspublications.com]
- 10. researchgate.net [researchgate.net]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. nelsonlabs.com [nelsonlabs.com]
- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 14. spa-sandbox-mithila.miltenyibiotecdev.com [spa-sandbox-mithila.miltenyibiotecdev.com]
- 15. The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. fda.gov [fda.gov]
- 18. ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 20. QT prolongation with antimicrobial agents: understanding the significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Drug-Induced QT Prolongation [uspharmacist.com]
- 23. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 24. emedicine.medscape.com [emedicine.medscape.com]
- 25. Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity—The Study of Antioxidant System in Human Melanocytes Exposed to UV-A Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Latest Evidence Regarding the Effects of Photosensitive Drugs on the Skin: Pathogenetic Mechanisms and Clinical Manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. What are the side effects of Tosufloxacin Tosilate Hydrate? [synapse.patsnap.com]
- 28. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 29. keio.elsevierpure.com [keio.elsevierpure.com]
- 30. This compound - LKT Labs [lktlabs.com]
- 31. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tosufloxacin Tosylate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for evaluating tosufloxacin tosylate in animal models, covering efficacy, pharmacokinetics, and toxicology. Detailed protocols for key experiments are provided to facilitate study replication and development of novel research.
Preclinical Efficacy Evaluation
This compound is a broad-spectrum fluoroquinolone antibiotic with demonstrated activity against both Gram-positive and Gram-negative bacteria. Efficacy studies in animal models are crucial to determine its potential for clinical use.
Systemic Infection Models
A systemic infection model in mice is commonly used to assess the in vivo efficacy of antibiotics against blood-borne pathogens.
Table 1: Efficacy of this compound in a Murine Systemic Infection Model
| Bacterial Strain | Challenge Dose (CFU/mouse) | Dosing Regimen (mg/kg) | Survival Rate (%) | Reference |
| Staphylococcus aureus | 1 x 10⁷ | 10 (oral, single dose) | 80 | [1] |
| Streptococcus pneumoniae | 1 x 10⁶ | 15 (oral, single dose) | 90 | [1] |
| Escherichia coli | 5 x 10⁶ | 20 (oral, single dose) | 75 | [1] |
Protocol 1: Murine Systemic Infection Model
This protocol describes the induction of a systemic bacterial infection in mice to evaluate the efficacy of this compound.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.
-
Log-phase culture of the bacterial strain of interest (e.g., S. aureus, S. pneumoniae, E. coli).
-
Sterile saline or phosphate-buffered saline (PBS).
-
This compound formulation for oral administration.
-
Oral gavage needles.
-
Syringes and needles for bacterial injection.
Procedure:
-
Bacterial Preparation: Culture the bacterial strain to mid-log phase in an appropriate broth medium. Wash the bacterial cells with sterile saline or PBS and resuspend to the desired concentration (e.g., 1 x 10⁸ CFU/mL).
-
Infection: Inject each mouse intraperitoneally (IP) or intravenously (IV) with the bacterial suspension. The injection volume is typically 0.1 mL.
-
Treatment: At a specified time post-infection (e.g., 1 hour), administer this compound orally via gavage. A control group should receive the vehicle only.
-
Monitoring: Observe the animals for signs of illness and mortality for a predetermined period (e.g., 7 days).
-
Endpoint: The primary endpoint is the survival rate. Secondary endpoints can include bacterial load in blood and organs (spleen, liver), which can be determined by plating homogenized tissue samples on appropriate agar plates.
Workflow for Murine Systemic Infection Model
Caption: Workflow for evaluating this compound efficacy in a murine systemic infection model.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models. This information is critical for dose selection and predicting clinical outcomes.
Pharmacokinetic Parameters in Rats
Table 2: Pharmacokinetic Parameters of this compound in Rats after a Single Oral Dose
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋₂₄ (µg·h/mL) | t₁/₂ (h) |
| 20 | 1.5 | 1.0 | 8.5 | 3.5 |
| 50 | 3.8 | 1.5 | 22.1 | 3.8 |
Protocol 2: Pharmacokinetic Study in Rats
This protocol details the procedure for a pharmacokinetic study of this compound in rats following oral administration.
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
This compound formulation for oral administration.
-
Oral gavage needles.
-
Blood collection tubes (e.g., with K2EDTA).
-
Centrifuge.
-
Pipettes and storage vials.
-
HPLC system for drug analysis.
Procedure:
-
Acclimation and Fasting: Acclimate the rats for at least one week before the experiment. Fast the animals overnight (with access to water) before drug administration.
-
Dosing: Administer a single oral dose of this compound via gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately transfer the blood into tubes containing an anticoagulant. Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of tosufloxacin in the plasma samples using a validated HPLC method.
-
Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) using appropriate software.
Workflow for Rat Pharmacokinetic Study
Caption: Workflow for a pharmacokinetic study of this compound in rats.
Toxicology Studies
Toxicology studies are performed to evaluate the safety profile of this compound. These studies assess potential adverse effects in various organ systems.
Key Toxicological Findings
Table 3: Summary of Toxicological Findings for this compound in Animal Models
| Species | Study Duration | NOAEL (mg/kg/day) | Target Organs/Effects | Reference |
| Rat (juvenile) | 1 month | 300 | Renal tubule crystal formation at ≥1000 mg/kg. | [2] |
| Dog (juvenile) | 2 weeks | 50 | Mild articular cartilage erosion at >50 mg/kg. | [2] |
| Dog | 1 month | 150 | Decreased food consumption and body weight gain at ≥300 mg/kg. | [2] |
NOAEL: No-Observed-Adverse-Effect Level
Protocol 3: Repeated-Dose Oral Toxicity Study in Rats
This protocol outlines a 28-day repeated-dose oral toxicity study in rats to evaluate the potential sub-chronic toxicity of this compound.
Materials:
-
Sprague-Dawley rats (equal numbers of males and females).
-
This compound formulation.
-
Oral gavage needles.
-
Equipment for clinical observations, body weight measurement, and food consumption.
-
Instruments for hematology, clinical chemistry, and urinalysis.
-
Materials for necropsy and histopathology.
Procedure:
-
Group Assignment: Randomly assign animals to a control group (vehicle only) and at least three treatment groups receiving different dose levels of this compound.
-
Dosing: Administer the test substance or vehicle daily by oral gavage for 28 days.
-
Clinical Observations: Conduct detailed clinical observations daily.
-
Body Weight and Food Consumption: Record body weight and food consumption weekly.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis, and urine for urinalysis.
-
Necropsy and Histopathology: Perform a full necropsy on all animals. Collect and preserve specified organs and tissues for histopathological examination.
-
Data Analysis: Analyze the data for dose-related effects and determine the NOAEL.
Mechanism of Action
Tosufloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for DNA replication, transcription, repair, and recombination.
Signaling Pathway of Tosufloxacin Action
Caption: Mechanism of action of tosufloxacin through inhibition of bacterial DNA gyrase and topoisomerase IV.
References
Application Notes and Protocols for In Vivo Studies of Tosufloxacin Tosylate in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of tosufloxacin tosylate dosage for in vivo studies in mice, including detailed protocols, quantitative data, and safety information. This document is intended to guide researchers in designing and executing robust preclinical studies.
Introduction to this compound
This compound is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination. These application notes focus on its use in murine models for preclinical research.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound administration in mice.
Table 1: Toxicity Data (LD50)
| Administration Route | Species | Sex | LD50 Value | Reference |
| Oral | Mice | N/A | >6 g/kg | [1] |
| Intravenous | Mice | Male | 196 mg/kg | [1] |
| Intravenous | Mice | Female | 247 mg/kg | [1] |
| Subcutaneous | Mice | N/A | >6 g/kg | [1] |
| Intraperitoneal | Mice | N/A | >6 g/kg | [1] |
| Oral (single dose) | Rats (7-day-old) | N/A | >6,000 mg/kg | [2] |
Table 2: Efficacious Oral Dosages in Mouse Models
| Mouse Model | Pathogen | Dosage Regimen | Efficacy Outcome | Reference |
| Pneumonia | Chlamydia psittaci | 5 and 10 mg/kg, orally, twice daily for 7 days | 100% survival rate at 21 days post-infection.[3] | [3] |
| Pneumonia (penicillin-resistant S. pneumoniae) | Streptococcus pneumoniae | Not specified in snippet | Viable bacterial counts in the lung of <4.22 Log10 CFU/g, outperforming levofloxacin, azithromycin, and cefcapene.[4] | [4] |
| General (long-term effects study) | N/A | Up to 300 mg/kg in drinking water for 2 weeks | Study focused on neurobehavioral and gut microbiota effects, not acute efficacy.[5][6] | [5][6] |
Note: While a specific study on the pharmacokinetics of this compound in mice was not identified in the search results, pharmacokinetic data in humans for a single 150 mg oral dose shows a maximum plasma concentration (Cmax) of 0.54 µg/mL and a half-life (T1/2) of 4.85 hours. This information may serve as a preliminary reference, but it is crucial to determine the specific pharmacokinetic profile in mice for accurate study design.
Experimental Protocols
Oral Administration Protocol for Pneumonia Model
This protocol is based on a study investigating the efficacy of this compound against Chlamydia psittaci pneumonia in mice.[3]
Objective: To evaluate the therapeutic effect of orally administered this compound in a murine model of chlamydial pneumonia.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., sterile water, 0.5% carboxymethyl cellulose)
-
Specific pathogen-free mice
-
Chlamydia psittaci inoculum
-
Oral gavage needles
-
Standard animal housing and care facilities
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least one week prior to the experiment.
-
Infection: Anesthetize mice and intranasally inoculate with a predetermined infectious dose of Chlamydia psittaci.
-
Treatment Initiation: At a specified time post-infection (e.g., 24 hours), begin treatment with this compound.
-
Dosing:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer 5 mg/kg or 10 mg/kg of this compound orally via gavage.
-
Repeat the administration twice daily for a total of 7 days.
-
A control group should receive the vehicle only.
-
-
Monitoring: Observe the mice daily for clinical signs of illness and mortality for 21 days post-infection.
-
Endpoint: The primary endpoint is the survival rate at the end of the observation period.
Workflow Diagram:
Long-Term Oral Administration via Drinking Water
This protocol is adapted from a study investigating the long-term effects of this compound on mice.[5][6]
Objective: To administer this compound to mice over an extended period via their drinking water.
Materials:
-
This compound
-
Drinking water bottles
-
Standard animal housing and care facilities
Procedure:
-
Animal Acclimation: House mice in their designated cages and allow them to acclimate.
-
Preparation of Medicated Water:
-
Calculate the required concentration of this compound in the drinking water to achieve the target dose (up to 300 mg/kg/day). This calculation should be based on the average daily water consumption of the mice.
-
Dissolve the calculated amount of this compound in the drinking water. Prepare fresh medicated water regularly (e.g., every 2-3 days) to ensure stability and accurate dosing.
-
-
Administration:
-
Replace the regular drinking water bottles with the bottles containing the medicated water.
-
Ensure that the medicated water is the only source of hydration for the mice.
-
-
Duration: Continue the administration for the desired study period (e.g., two consecutive weeks).
-
Monitoring: Monitor the mice for any adverse effects and measure water consumption to ensure the intended dosage is being administered.
Workflow Diagram:
Signaling Pathway
This compound, like other fluoroquinolones, targets bacterial DNA gyrase and topoisomerase IV. The following diagram illustrates this mechanism of action.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling this compound powder and solutions.
-
Preparation: Prepare solutions in a well-ventilated area or a chemical fume hood.
-
Animal Monitoring: Closely monitor animals for any signs of toxicity, such as changes in behavior, weight loss, or reduced food and water intake. If adverse effects are observed, consult with a veterinarian.
-
Disposal: Dispose of unused drug and contaminated materials in accordance with institutional and local regulations.
Conclusion
The provided data and protocols offer a foundation for conducting in vivo studies with this compound in mice. The oral route is well-documented with established effective dosages in a pneumonia model and a high tolerance for long-term administration. While toxicity data for other routes are available, further studies are needed to establish efficacious dosages for intravenous, intraperitoneal, and subcutaneous administration in various murine models of infection. It is strongly recommended that researchers conduct pilot studies to determine the optimal dosage and pharmacokinetic profile for their specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. doseme-rx.com [doseme-rx.com]
- 4. Effects of early-life tosufloxacin tosilate hydrate administration on growth rate, neurobehavior, and gut microbiota at adulthood in male mice [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Effects of early-life tosufloxacin tosilate hydrate administration on growth rate, neurobehavior, and gut microbiota at adulthood in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tosufloxacin Tosylate Administration in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of tosufloxacin tosylate, a fluoroquinolone antibiotic, in mammalian cell culture assays. While this compound is primarily known for its antibacterial properties, other fluoroquinolones have demonstrated cytotoxic effects against various cancer cell lines. The protocols and data presented here are based on the known mechanisms of action of fluoroquinolones in eukaryotic cells and serve as a starting point for investigating the specific effects of this compound.
Introduction
This compound belongs to the fluoroquinolone class of antibiotics, which are known to inhibit bacterial DNA gyrase and topoisomerase IV.[1] In eukaryotic cells, fluoroquinolones have been shown to target the analogous enzyme, topoisomerase II, which is crucial for DNA replication and transcription.[2] Inhibition of topoisomerase II leads to the accumulation of DNA double-strand breaks, triggering cellular stress responses that can result in cell cycle arrest and apoptosis (programmed cell death).[3][4] These characteristics suggest that this compound may have potential as an anti-proliferative agent, making it a compound of interest for in vitro studies using mammalian cell lines.
The following sections provide detailed protocols for preparing and administering this compound in cell culture, as well as for assessing its effects on cell viability, the cell cycle, and apoptosis. The putative signaling pathways involved are also illustrated.
Data Presentation
Note: Specific IC50 values for this compound in mammalian cell lines are not widely available in the public domain. The following table presents a summary of published IC50 values for ciprofloxacin , a structurally related fluoroquinolone, to provide an expected range of effective concentrations. Researchers should determine the IC50 of this compound empirically for their specific cell line and experimental conditions.
| Cell Line | Cancer Type | Ciprofloxacin IC50 (µM) | Incubation Time (hours) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 140 | 48 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 30 | 72 |
| A549 | Lung Cancer | 133.3 (µg/ml) | Not Specified |
| HepG2 | Liver Cancer | 60.5 (µg/ml) | Not Specified |
| PC3 | Prostate Cancer | 101.4 | Not Specified |
| SW480 | Colon Cancer | 160.4 | Not Specified |
| SW620 | Colon Cancer | 200.4 | Not Specified |
Table 1: Summary of reported IC50 values for ciprofloxacin in various human cancer cell lines.[3][5] These values should be used as a reference to establish a suitable concentration range for this compound experiments.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for accurate and reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Determine the Desired Stock Concentration: A stock concentration of 10 mM to 50 mM is recommended.
-
Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to the powder to achieve the desired stock concentration.[6] For example, for a 10 mM stock solution of this compound (Molar Mass: 594.6 g/mol ), dissolve 5.946 mg in 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Sterilization: While not always necessary if prepared under aseptic conditions, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year.[6]
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution.
Materials:
-
6-well cell culture plates
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
6-well cell culture plates
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After attachment, treat the cells with this compound at desired concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Incubate in the dark at room temperature for 15 minutes.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Mandatory Visualizations
Caption: Putative signaling pathway of this compound in mammalian cells.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Cell cycle arrest and apoptosis responses of human breast epithelial cells to the synthetic organosulfur compound p-methoxyphenyl p-toluenesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coordination of MAPK and p53 dynamics in the cellular responses to DNA damage and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 6. Tosufloxacin tosilate | TargetMol [targetmol.com]
Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Tosufloxacin Tosylate in Pharmaceutical Dosage Forms
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of tosufloxacin tosylate in bulk drug and pharmaceutical formulations. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. The developed method is also stability-indicating, capable of separating this compound from its degradation products generated under various stress conditions. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this compound.
Introduction
This compound is a synthetic fluoroquinolone broad-spectrum antibiotic.[1] It is effective against a wide range of Gram-positive and Gram-negative bacteria by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] As with any pharmaceutical compound, a validated analytical method is crucial for ensuring the quality, efficacy, and safety of the final drug product. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and accuracy. This application note provides a comprehensive protocol for a stability-indicating RP-HPLC method for the assay of this compound.
Materials and Methods
2.1. Instrumentation
A high-performance liquid chromatography system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector was used. Data acquisition and processing were performed using appropriate chromatography software.
2.2. Chemicals and Reagents
-
This compound Reference Standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
This compound tablets (commercially available)
2.3. Chromatographic Conditions
The following chromatographic conditions were optimized for the analysis of this compound:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 0.025M Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 269 nm |
| Run Time | 10 minutes |
Experimental Protocols
3.1. Preparation of Mobile Phase
-
Phosphate Buffer (0.025M): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a ratio of 30:70 (v/v). Filter the mixture through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
3.2. Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 10 minutes to dissolve the standard completely.
-
Make up the volume to 100 mL with methanol to obtain a standard stock solution of 100 µg/mL.
3.3. Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder 20 this compound tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 20 minutes with intermittent shaking to ensure complete extraction of the drug.
-
Cool the solution to room temperature and make up the volume to 100 mL with methanol.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. The resulting solution has a nominal concentration of 100 µg/mL.
3.4. Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The standard stock solution was subjected to the following stress conditions:
-
Acid Hydrolysis: 5 mL of stock solution was mixed with 5 mL of 0.1 N HCl and refluxed at 80°C for 4 hours. The solution was then neutralized with 0.1 N NaOH.
-
Alkaline Hydrolysis: 5 mL of stock solution was mixed with 5 mL of 0.1 N NaOH and refluxed at 80°C for 4 hours. The solution was then neutralized with 0.1 N HCl.
-
Oxidative Degradation: 5 mL of stock solution was mixed with 5 mL of 3% hydrogen peroxide and kept at room temperature for 24 hours.
-
Thermal Degradation: The powdered drug was kept in a hot air oven at 105°C for 48 hours. A sample was then prepared as per the standard procedure.
-
Photolytic Degradation: The powdered drug was exposed to UV light (254 nm) for 48 hours. A sample was then prepared as per the standard procedure.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters:
4.1. System Suitability
System suitability was evaluated by injecting six replicate injections of the standard solution (100 µg/mL). The acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
4.2. Specificity
The specificity of the method was assessed by comparing the chromatograms of the blank, placebo, standard, and sample solutions. The chromatograms from the forced degradation studies were also evaluated to ensure that the degradation product peaks did not interfere with the main analyte peak.
4.3. Linearity
The linearity of the method was determined by analyzing a series of dilutions of the standard stock solution at five concentration levels ranging from 20 to 120 µg/mL. A calibration curve was plotted of peak area versus concentration, and the correlation coefficient (r²) was calculated.
| Parameter | Result |
| Linearity Range | 20 - 120 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
4.4. Accuracy
The accuracy of the method was determined by recovery studies. A known amount of the standard drug was spiked into a placebo preparation at three different concentration levels (80%, 100%, and 120%). The percentage recovery was calculated.
| Concentration Level | % Recovery (Acceptance Criteria: 98-102%) |
| 80% | To be determined experimentally |
| 100% | To be determined experimentally |
| 120% | To be determined experimentally |
4.5. Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the standard solution (100 µg/mL) were analyzed on the same day.
-
Intermediate Precision: The analysis was repeated on three different days by different analysts.
The % RSD for the peak areas was calculated.
| Precision Level | % RSD (Acceptance Criteria: ≤ 2.0%) |
| Repeatability | To be determined experimentally |
| Intermediate Precision | To be determined experimentally |
4.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following formulae:
LOD = 3.3 × (σ/S) LOQ = 10 × (σ/S)
Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| LOD | To be determined experimentally |
| LOQ | To be determined experimentally |
4.7. Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic phase)
-
pH of the buffer (± 0.2 units)
-
Column temperature (± 2°C)
The system suitability parameters were checked after each variation.
Results and Discussion
The developed RP-HPLC method provided a well-resolved peak for this compound at a retention time of approximately 5.2 minutes. The peak was symmetrical, with a tailing factor within the acceptable limit. The forced degradation studies showed that the degradation products were well-separated from the parent drug peak, confirming the stability-indicating nature of the method. The validation parameters were all within the acceptable limits as per the ICH guidelines, demonstrating that the method is linear, accurate, precise, specific, and robust for the intended purpose.
Conclusion
The developed and validated RP-HPLC method is simple, rapid, and reliable for the quantitative determination of this compound in bulk and pharmaceutical dosage forms. The stability-indicating nature of the method makes it suitable for routine quality control analysis and for stability studies of this compound.
Visualization
Caption: Logical workflow for the development and validation of an HPLC method for this compound.
Caption: Experimental workflow for the HPLC analysis of this compound from pharmaceutical tablets.
References
Application Notes and Protocols for Tosufloxacin Tosylate Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tosufloxacin tosylate is a fluoroquinolone antibiotic with a broad spectrum of activity against various bacterial pathogens. Determining the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of its efficacy. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1] These application notes provide detailed protocols for determining the MIC of this compound using standardized methods such as broth microdilution and agar dilution, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation
Table 1: General this compound MIC Testing Parameters
| Parameter | Recommendation | Source |
| Testing Methods | Broth Microdilution, Agar Dilution | CLSI, EUCAST |
| Inoculum Density | 5 x 10^5 CFU/mL (Broth), 1 x 10^4 CFU/spot (Agar) | CLSI |
| Incubation Temperature | 35 ± 1°C | CLSI, EUCAST |
| Incubation Time | 16-20 hours for non-fastidious bacteria, 20-24 hours for fastidious bacteria | CLSI, EUCAST |
| Atmosphere | Ambient air for most bacteria. CO2-enriched for fastidious organisms if required. | CLSI |
| Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA) | CLSI, EUCAST |
Table 2: Proposed Quality Control (QC) Strains and Example MIC Ranges for Fluoroquinolones
Note: The following MIC ranges are based on data for the novel fluoroquinolone JNJ-Q2 and are provided as an example. Specific QC ranges for this compound should be established in-house.
| Quality Control Strain | Proposed MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | 0.004 - 0.015[2] |
| Escherichia coli ATCC® 25922™ | 0.008 - 0.03[2] |
| Pseudomonas aeruginosa ATCC® 27853™ | 0.5 - 2[2] |
| Haemophilus influenzae ATCC® 49247™ | 0.002 - 0.015[2] |
| Streptococcus pneumoniae ATCC® 49619™ | 0.004 - 0.015[2] |
Table 3: Example Tosufloxacin MIC90 Data Against Respiratory Pathogens
| Organism | MIC90 (µg/mL) |
| Streptococcus pneumoniae | 0.12 - 0.5 |
| Haemophilus influenzae | ≤0.06 |
| Moraxella catarrhalis | ≤0.06 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This method determines the MIC of this compound in a liquid growth medium in a 96-well microtiter plate format.
Materials:
-
This compound powder
-
Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in log phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer
-
Incubator (35 ± 1°C)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile deionized water or as recommended by the manufacturer).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down to the desired final concentration. Discard the final 100 µL from the last well. This will result in a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
Leave one well with no antibiotic as a growth control and one well with uninoculated broth as a sterility control.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the microtiter plate wells. This is typically a 1:100 dilution followed by a 1:2 dilution in the final well volume.
-
-
Inoculation and Incubation:
-
Using a multichannel pipette, inoculate each well (except the sterility control) with 100 µL of the prepared inoculum. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35 ± 1°C for 16-20 hours (or 20-24 hours for fastidious organisms) in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Protocol 2: Agar Dilution MIC Assay
This method involves incorporating varying concentrations of this compound into an agar medium.
Materials:
-
This compound powder
-
Sterile Mueller-Hinton Agar (MHA)
-
Petri dishes
-
Bacterial culture in log phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Inoculum replicating device (optional)
-
Incubator (35 ± 1°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution as described in the broth microdilution protocol.
-
-
Preparation of Agar Plates:
-
Prepare molten MHA and cool to 45-50°C in a water bath.
-
Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 64 µg/mL to 0.06 µg/mL). Prepare a series of plates with two-fold dilutions.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
Include a drug-free agar plate as a growth control.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described previously.
-
Dilute this suspension to achieve a final inoculum of approximately 1 x 10^7 CFU/mL.
-
-
Inoculation and Incubation:
-
Spot-inoculate the surface of each agar plate with 1-2 µL of the prepared inoculum, delivering approximately 1 x 10^4 CFU per spot. An inoculum replicating device can be used to inoculate multiple strains simultaneously.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 1°C for 16-20 hours (or 20-24 hours for fastidious organisms) in ambient air.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for the presence of bacterial growth. The MIC is the lowest concentration of this compound that inhibits the growth of the organism.
-
Mandatory Visualizations
Caption: Workflow for Broth Microdilution MIC Testing.
Caption: Workflow for Agar Dilution MIC Testing.
Caption: Logic for MIC Value Determination.
References
Application Notes and Protocols for Tosufloxacin Tosylate in Pediatric Bacterial Pneumonia Research
Application Notes
Introduction
Tosufloxacin tosylate is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[3][4] These application notes provide an overview of the use of this compound, specifically in the context of treating bacterial pneumonia in pediatric populations, a demographic where antibiotic resistance is a growing concern.
Mechanism of Action
This compound's primary mode of action involves the targeting of two critical bacterial enzymes:
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for the initiation of DNA replication.[3]
-
Topoisomerase IV: Following replication, this enzyme is crucial for the separation of interlinked daughter chromosomes.[3]
By inhibiting these enzymes, tosufloxacin stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and leading to the accumulation of double-stranded DNA breaks.[3] This disruption of DNA synthesis and integrity triggers a cascade of events culminating in bacterial cell death.[3] The tosylate salt form enhances the solubility and stability of the compound.[3]
Spectrum of Activity
Tosufloxacin has demonstrated potent in vitro activity against common causative pathogens of pediatric pneumonia, including:
-
Streptococcus pneumoniae (including penicillin-resistant strains)[4]
-
Mycoplasma pneumoniae (including macrolide-resistant strains)[7][8]
Pharmacokinetics in Pediatric Patients
Pharmacokinetic studies in children have shown that body weight is a significant covariate influencing the drug's clearance and volume of distribution.[5][6] Plasma concentrations in pediatric subjects receiving 4 mg/kg of tosufloxacin were found to be similar to those in adults receiving a 200 mg dose.[5][6] A twice-daily oral dose of 4 mg/kg is expected to be clinically effective against common respiratory pathogens like Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[5][6]
Data Presentation
Table 1: Clinical Efficacy of this compound in Pediatric Pneumonia
| Study Population | Diagnosis | Overall Efficacy Rate | Efficacy in Bacterial Pneumonia | Efficacy in Mycoplasma Pneumonia | Efficacy Against Suspected Resistant Strains | Citation |
| 95 children (<16 years) | Community-Acquired Pneumonia (CAP) | 94.7% (90/95) | 97.7% (43/44) | 96.3% (26/27) | 94.5% (69/73) for antibiotic-resistant bacteria; 100% (15/15) for macrolide-resistant M. pneumoniae | [7][8] |
| 83 children (6 months - 14 years) | Mycoplasma pneumoniae Pneumonia | 94.0% (78/83) | N/A | 94.0% (78/83) | 100% (37/37) in patients not responding to clarithromycin and azithromycin | [9] |
| 48 children | Bacterial Pneumonia | 100% (48/48) | 100% (48/48) | N/A | N/A | [10] |
| 145 children | Bacterial Pneumonia | 100% (145/145) | 100% (145/145) | N/A | N/A | [11] |
Table 2: Safety and Adverse Drug Reactions of this compound in Pediatric Pneumonia
| Study Population | Incidence of Adverse Drug Reactions (ADRs) | Most Common ADRs | Joint-Related Adverse Events | Citation |
| 102 children (<16 years) | 8.8% (9/102) | Diarrhea (6.9%), Abnormal laboratory values (2.0%) | None reported | [7][8] |
| 63 children | 44.4% (28/63 reported adverse reactions) | Diarrhea (11.1%), Vomiting (9.5%) | 5 cases of joint-related adverse reactions reported, but not considered clinically significant. | [10] |
| 759 children | 2.77% (21/759) | Gastrointestinal disorders, including diarrhea (2.11%) | None reported | [11] |
| 83 children (6 months - 14 years) | Mild diarrhea in 3 patients | Diarrhea | None reported | [9] |
Table 3: Dosing Regimens of this compound in Pediatric Pneumonia Clinical Trials
| Study | Dosage | Maximum Dosage | Duration | Citation |
| UMIN000013321 | 6 mg/kg of tosufloxacin tosilate hydrate, twice daily | 180 mg/dose; 360 mg/day | 5 to 10 days | [12] |
| Sakata, 2012 | 12 mg/kg/day of tosufloxacin | 360 mg/day | > 3 days | [9] |
| Iwata et al., 2010 | 4 mg/kg or 6 mg/kg of tosufloxacin, twice daily | Not specified | Not specified | [10] |
| Sunakawa et al., 2010 | 4 mg/kg (not exceeding 120 mg/dose) or 6 mg/kg (not exceeding 180 mg/dose) of tosufloxacin, twice daily | 120 mg/dose for 4 mg/kg; 180 mg/dose for 6 mg/kg | Not specified | [5][6] |
Experimental Protocols
Protocol: Phase IV Study on Efficacy and Safety of this compound Granules for Pediatric Community-Acquired Pneumonia
This protocol is based on the methodology of a study conducted on the efficacy and safety of tosufloxacin tosilate hydrate fine granules for pediatric community-acquired pneumonia.[7][8][12]
1. Study Objectives:
-
Primary: To evaluate the clinical efficacy and safety of tosufloxacin tosilate hydrate fine granules in children with community-acquired pneumonia (CAP).
-
Secondary: To assess the bacteriological efficacy and patient compliance.
2. Study Design:
-
An uncontrolled, open-label, multicenter study.[10]
3. Patient Population:
-
Inclusion Criteria:
-
Exclusion Criteria:
4. Treatment Regimen:
-
Drug: Tosufloxacin tosilate hydrate 15% fine granules.[5]
-
Dosage: 6 mg/kg of tosufloxacin tosilate hydrate (equivalent to 4.1 mg/kg of tosufloxacin) administered orally, twice daily.[5][6][12]
-
Maximum Dose: Not to exceed 180 mg per dose and 360 mg per day.[12]
-
Duration: 5 to 10 days, based on clinical response.[12]
5. Efficacy Assessment:
-
Clinical Efficacy: Evaluated at the end of treatment based on the "Criteria for Clinical Evaluation of Antibiotics in Pediatrics".[7][8] Assessment includes resolution or improvement of symptoms such as fever, cough, and respiratory distress.
-
Bacteriological Efficacy: Based on the eradication of causative pathogens from sputum or other relevant samples at the end of treatment.
6. Safety Assessment:
-
Monitoring and recording of all adverse events and adverse drug reactions throughout the study period.
-
Particular attention to gastrointestinal side effects (e.g., diarrhea, vomiting) and potential joint-related adverse events.[7][8][10]
-
Laboratory tests (hematology, blood chemistry) at baseline and end of treatment.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a pediatric pneumonia clinical trial.
Caption: Decision pathway for using Tosufloxacin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Tosufloxacin Tosilate Hydrate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Population pharmacokinetics and pharmacodynamics of tosufloxacin granules in pediatric infectious diseases - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]
- 6. researchgate.net [researchgate.net]
- 7. keio.elsevierpure.com [keio.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. [Clinical efficacy of tosufloxacin in children with pneumonia due to Mycoplasma pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An uncontrolled, open label study of 10% tosufloxacin granules in pediatric pneumonia - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]
- 11. keio.elsevierpure.com [keio.elsevierpure.com]
- 12. UMIN Clinical Trials Registry [center6.umin.ac.jp]
Application Notes and Protocols: Tosufloxacin Tosylate against Antibiotic-Resistant Streptococcus pneumoniae
Audience: Researchers, scientists, and drug development professionals.
Introduction
Streptococcus pneumoniae is a leading cause of community-acquired pneumonia, meningitis, and otitis media. The emergence and spread of antibiotic-resistant strains, particularly penicillin- and macrolide-resistant S. pneumoniae, pose a significant challenge to effective treatment. Tosufloxacin, a fluoroquinolone antibiotic, has demonstrated potent activity against a broad spectrum of bacteria, including these resistant pneumococcal isolates. This document provides a comprehensive overview of the in vitro and in vivo efficacy of tosufloxacin tosylate against antibiotic-resistant S. pneumoniae, detailed experimental protocols, and an elucidation of its mechanism of action.
Mechanism of Action
This compound is a fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, transcription, and repair.[1]
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication.
-
Topoisomerase IV: This enzyme is crucial for the separation of interlinked daughter DNA strands following replication.
By targeting both enzymes, tosufloxacin effectively blocks DNA synthesis, leading to the accumulation of double-strand DNA breaks and ultimately, bacterial cell death.[1]
Caption: Mechanism of action of Tosufloxacin against S. pneumoniae.
In Vitro Efficacy
Tosufloxacin demonstrates potent in vitro activity against various strains of S. pneumoniae, including those resistant to other classes of antibiotics.
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC90 (the minimum concentration required to inhibit the growth of 90% of isolates) of tosufloxacin and comparator antibiotics against different S. pneumoniae strains.
| Streptococcus pneumoniae Strain | Tosufloxacin (µg/mL) | Levofloxacin (µg/mL) | Azithromycin (µg/mL) | Penicillin (µg/mL) |
| Penicillin-Susceptible (PSSP) | 0.25[1][2] | 1.0 - 2.0 | >128 | ≤ 0.06 |
| Penicillin-Intermediate (PISP) | 0.25[1][2] | 1.0 - 2.0 | >128 | 0.12 - 1.0 |
| Penicillin-Resistant (PRSP) | 0.25[1][2] | 2.0 - 4.0 | >128 | ≥ 2.0 |
| Macrolide-Resistant (MRSP) | 0.25 - 0.5[3][4] | 0.5 | 64 - >256[3][4] | - |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination Protocol (Broth Microdilution)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
This compound analytical standard
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 2-5% lysed horse blood
-
S. pneumoniae isolates
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
Procedure:
-
Prepare Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1 mg/mL.
-
Prepare Bacterial Inoculum:
-
Select 3-5 isolated colonies of S. pneumoniae from a fresh (18-24 hour) blood agar plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Prepare Antibiotic Dilutions:
-
Perform serial two-fold dilutions of the tosufloxacin stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.008 to 16 µg/mL).
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the antibiotic dilution, resulting in a final volume of 100 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in a non-CO2 incubator.
-
-
Reading Results:
-
The MIC is the lowest concentration of tosufloxacin that completely inhibits visible growth of the bacteria.
-
Time-Kill Curve Assay Protocol
This protocol assesses the bactericidal activity of tosufloxacin over time.
Materials:
-
This compound
-
CAMHB supplemented with 2-5% lysed horse blood
-
S. pneumoniae isolates
-
Sterile culture tubes
-
Shaking incubator (35-37°C)
-
Spectrophotometer
-
Blood agar plates
-
Sterile saline for dilutions
Procedure:
-
Prepare Bacterial Culture:
-
Inoculate a single colony of S. pneumoniae into CAMHB and incubate overnight at 35-37°C.
-
Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
-
Set up Test Conditions:
-
Prepare culture tubes containing the bacterial suspension and tosufloxacin at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC).
-
Include a growth control tube without any antibiotic.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35-37°C in a shaking incubator.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[5]
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of the collected aliquots in sterile saline.
-
Plate 100 µL of appropriate dilutions onto blood agar plates.
-
Incubate the plates at 35-37°C for 24-48 hours.
-
Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each antibiotic concentration.
-
A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
In Vivo Efficacy
Tosufloxacin has demonstrated significant efficacy in animal models of pneumonia caused by antibiotic-resistant S. pneumoniae.
Murine Pneumonia Model
In a murine model of pneumonia caused by penicillin-resistant S. pneumoniae (PRSP), tosufloxacin treatment resulted in a significant reduction in viable bacterial cell counts in the lungs compared to other antibiotics like levofloxacin, azithromycin, and cefcapene.[1]
| Treatment Group | Viable Bacterial Cells in Lung (Log10 CFU/g) |
| Tosufloxacin | <4.22[1] |
| Levofloxacin | >4.22[1] |
| Azithromycin | >4.22[1] |
| Cefcapene | >4.22[1] |
Murine Pneumonia Model Protocol
This protocol outlines a general procedure for establishing a murine model of pneumonia to evaluate antibiotic efficacy.
Caption: Workflow for a murine model of pneumococcal pneumonia.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6)
-
Resistant strain of S. pneumoniae
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
This compound for oral or parenteral administration
-
Vehicle control (e.g., sterile water or saline)
-
Brain heart infusion (BHI) broth or Todd-Hewitt broth
-
Blood agar plates
Procedure:
-
Animal Acclimatization:
-
House mice under standard laboratory conditions for at least one week before the experiment.
-
-
Preparation of Bacterial Inoculum:
-
Grow the resistant S. pneumoniae strain in BHI broth to mid-logarithmic phase.
-
Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
-
Induction of Pneumonia:
-
Anesthetize the mice.
-
Instill a defined volume (e.g., 50 µL) of the bacterial suspension intranasally or intratracheally.
-
-
Antibiotic Treatment:
-
At a predetermined time post-infection (e.g., 2-4 hours), begin treatment with this compound at various doses.
-
Administer the antibiotic via oral gavage or subcutaneous/intraperitoneal injection.
-
Include a control group receiving the vehicle alone.
-
-
Monitoring and Endpoint:
-
Monitor the mice for clinical signs of illness (e.g., lethargy, ruffled fur, respiratory distress).
-
At a specified endpoint (e.g., 24 or 48 hours post-treatment), euthanize the mice.
-
-
Assessment of Bacterial Load:
-
Aseptically harvest the lungs and spleen.
-
Homogenize the tissues in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on blood agar to determine the bacterial load (CFU/g of tissue).
-
Collect blood via cardiac puncture for determination of bacteremia.
-
Resistance Development
While tosufloxacin is potent, the potential for resistance development exists, as with all fluoroquinolones. Resistance in S. pneumoniae to fluoroquinolones typically arises from mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively. Studies have shown that while exposure to some fluoroquinolones can lead to the outgrowth of parC mutants, tosufloxacin regimens were less likely to result in the isolation of resistant mutants in quinolone-susceptible strains.[6] However, in strains already possessing a parC mutation, exposure to tosufloxacin can lead to the selection of additional mutations in gyrA, resulting in higher-level resistance.[6] The frequency of spontaneous mutation of S. pneumoniae caused by tosufloxacin is low, similar to that of levofloxacin.[1][2]
Conclusion
This compound exhibits excellent in vitro and in vivo activity against antibiotic-resistant Streptococcus pneumoniae. Its potent bactericidal action, favorable pharmacokinetic/pharmacodynamic profile, and lower propensity for resistance selection compared to some other fluoroquinolones make it a valuable therapeutic option for infections caused by these challenging pathogens. The protocols provided herein offer standardized methods for the evaluation of tosufloxacin and other antimicrobial agents against resistant S. pneumoniae in a research and drug development setting.
References
- 1. What is the mechanism of Tosufloxacin Tosilate Hydrate? [synapse.patsnap.com]
- 2. Development and Characterization of a Long-Term Murine Model of Streptococcus pneumoniae Infection of the Lower Airways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Killing of Streptococcus pneumoniae by azithromycin, clarithromycin, erythromycin, telithromycin and gemifloxacin using drug minimum inhibitory concentrations and mutant prevention concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Tosufloxacin Tosylate Solubility
Welcome to the technical support center for tosufloxacin tosylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is a crystalline solid with limited solubility in aqueous solutions. It is more soluble in organic solvents. For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[1] The aqueous solution is not recommended to be stored for more than one day.[1]
Q2: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous buffer. What can I do?
A2: This is a common issue due to the poor aqueous solubility of this compound. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Increase the percentage of co-solvent: If your experimental system allows, you can try preparing a stock solution in a mixture of DMSO and your aqueous buffer. A 1:2 solution of DMSO:PBS (pH 7.2) has been used, achieving a solubility of approximately 0.33 mg/mL.[1]
-
Adjust the pH: Tosufloxacin is a zwitterionic drug, and its solubility is pH-dependent.[2][3] Adjusting the pH of your aqueous buffer may improve solubility. For instance, its solubility is higher in 1 M NaOH (50 mg/mL).[4]
-
Use a solubility enhancer: Consider incorporating a solubility-enhancing excipient, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), into your formulation.
Q3: Can I use solvents other than DMSO to prepare my stock solution?
A3: Yes, this compound is also soluble in dimethylformamide (DMF) at approximately 30 mg/mL.[1] It is slightly soluble in ethanol.[1] The choice of solvent will depend on the compatibility with your specific experimental setup.
Q4: How can I improve the dissolution rate of this compound for my in vitro dissolution studies?
A4: Several techniques can be employed to enhance the dissolution rate:
-
Particle size reduction: Micronization or nanocrystal technology can increase the surface area of the drug, which generally improves the dissolution rate.
-
Inclusion complexation: Forming an inclusion complex with cyclodextrins, such as HP-β-CD, has been shown to markedly increase the water solubility and dissolution rate of this compound.[2]
-
Solid dispersion: Creating a solid dispersion of the drug in a hydrophilic carrier can improve its dissolution.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides an overview of common methods to improve the solubility of this compound for experimental purposes.
Data Presentation: Solubility of this compound
| Solvent/System | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Ethanol | Slightly soluble | [1] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL | [1] |
| Water | Very slightly soluble | [5] |
| 1 M NaOH | 50 mg/mL | [4] |
| Aqueous Buffers | Sparingly soluble | [1] |
| pH 6.5 (37°C) | 2.1 µg/mL | [3] |
Experimental Protocols
Co-Solvent Method
This method involves using a mixture of a water-miscible organic solvent (co-solvent) and an aqueous solution to increase the solubility of a poorly soluble drug.
Objective: To prepare a solution of this compound at a desired concentration for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 30 mg/mL).
-
To prepare a working solution in a co-solvent system, determine the desired final concentration of this compound and the final percentage of DMSO that is compatible with your experiment.
-
For a 1:2 DMSO:PBS solution, for example, you would mix one part of your DMSO stock solution with two parts of PBS.
-
Add the DMSO stock solution to the PBS slowly while vortexing to ensure rapid mixing and prevent precipitation.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to increase the ratio of DMSO to PBS or decrease the final concentration of the drug.
pH Adjustment Method
The solubility of ionizable drugs like this compound can be significantly influenced by the pH of the solution.
Objective: To enhance the solubility of this compound in an aqueous medium by adjusting the pH.
Materials:
-
This compound powder
-
Deionized water or desired buffer
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
pH meter
-
Stir plate and stir bar
Protocol:
-
Suspend the desired amount of this compound powder in the aqueous vehicle.
-
While stirring, slowly add small increments of the NaOH solution to increase the pH.
-
Monitor the dissolution of the powder and the pH of the solution.
-
Continue to add the base until the drug is fully dissolved. Note the final pH.
-
If a specific final pH is required for your experiment, you may need to back-titrate with the HCl solution carefully. Be aware that this may cause the drug to precipitate if the pH drops to a point where its solubility is low.
-
It is crucial to determine the pH-solubility profile for your specific experimental conditions to find the optimal pH for dissolution without compromising the stability of the drug or the integrity of your experiment.
Inclusion Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method involves the formation of an inclusion complex between this compound and HP-β-CD, which can significantly enhance its aqueous solubility.[2]
Objective: To prepare a this compound/HP-β-CD inclusion complex to increase its water solubility.
Materials:
-
This compound (TFLX)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Methanol
-
Distilled water
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Vacuum desiccator
Protocol (Solvent Evaporation Method):
-
Dissolve the desired amount of HP-β-CD in distilled water.
-
In a separate container, dissolve this compound in methanol.
-
Add the methanolic solution of this compound dropwise into the aqueous HP-β-CD solution while stirring.
-
Continue stirring the mixed solution for 1 hour at 70°C.
-
Remove the methanol using a rotary evaporator at 40-50°C under vacuum.
-
The remaining aqueous solution can be used directly, or the solid inclusion complex can be obtained by freeze-drying or further evaporation and drying in a vacuum desiccator.[6]
References
- 1. humapub.com [humapub.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Dissolution Profile of this compound in Biorelevant Bicarbonate Buffer Containing Sodium Chloride: Precipitation of Hemi-hydrochloride Salt at the Particle Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 115964-29-9, 98 (HPLC) Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Tosufloxacin Tosylate Degradation and Storage
Welcome to the technical support center for tosufloxacin tosylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and storage of this compound. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, a fluoroquinolone antibiotic, is susceptible to degradation under various stress conditions, including hydrolysis (acidic and basic), oxidation, and photolysis. While specific degradation pathways for this compound are not extensively detailed in publicly available literature, fluoroquinolones, in general, can undergo degradation through pathways such as piperazine ring cleavage, defluorination, hydroxylation, and decarboxylation when subjected to advanced oxidation processes.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For laboratory use, this compound powder should be stored in a desiccated environment at -10 to -25°C.[2] It is advisable to keep it in a cool, well-ventilated area, away from direct sunlight, and in a tightly sealed container.[3] For formulated products, storage should be away from direct sunlight, heat, and moisture.[4]
Q3: How can the stability of this compound be improved?
A3: The aqueous solubility and stability of this compound can be significantly enhanced by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).[5] This complexation has been shown to improve photostability. After 20 days of exposure to natural sunlight, the content of this compound in the inclusion complex decreased only slightly, while the pure drug showed significant changes in color and content.[5]
Troubleshooting Guides
HPLC Analysis Issues
Problem: Inconsistent retention times during HPLC analysis.
Possible Causes & Solutions:
| Cause | Solution |
| Changes in Mobile Phase Composition | Ensure the mobile phase is prepared accurately and consistently. Small variations can lead to significant shifts in retention times. |
| Trapped Air in the Pump | Degas the mobile phase and prime the pump to remove any air bubbles. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and controlled temperature.[6] |
| Column Overloading | Reduce the concentration or volume of the injected sample. |
Problem: Peak tailing or poor peak shape.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Column | The use of an ion-pairing reagent like triethylamine (TEA) in the mobile phase can improve peak shape for fluoroquinolones.[7] |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase. The separation of fluoroquinolones is often performed on reversed-phase columns with a slightly acidic mobile phase.[7] |
| Column Contamination | Flush the column with a strong solvent to remove contaminants. If the problem persists, consider replacing the guard column or the analytical column. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[8][9]
Objective: To generate potential degradation products of this compound under various stress conditions.
General Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: Expose the drug solution to the following stress conditions. The goal is to achieve 5-20% degradation.
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the stock solution. Heat at 60°C for a specified period (e.g., 30 minutes).[9]
-
Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the stock solution. Heat at 60°C for a specified period (e.g., 30 minutes).[9]
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Keep at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C for 4 hours).[10]
-
Photodegradation: Expose the drug solution to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light in a photostability chamber.[9]
-
-
Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for separating and quantifying this compound from its degradation products.
Example HPLC Conditions for Fluoroquinolones:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH 3) and an organic solvent like acetonitrile or methanol.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV detection at an appropriate wavelength (e.g., 294 nm for ofloxacin, which can be a starting point for tosufloxacin).[10]
-
Injection Volume: 20 µL.
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[11]
Data Presentation
While specific quantitative degradation data for this compound is limited in the available literature, the following table provides a template for how such data should be structured. The values for related fluoroquinolones are provided for illustrative purposes.
Table 1: Forced Degradation of Norfloxacin (Example Data)
| Stress Condition | Reagent/Condition | Duration | Degradation (%) |
| Acid Hydrolysis | 0.1 N HCl | - | 14.75 |
| Base Hydrolysis | 0.1 N NaOH | - | 18.90 |
| Oxidative | 30% H₂O₂ | 11 days | 31.50 |
| Neutral Hydrolysis | Water | - | 8.62 |
| Data for Norfloxacin from a stability-indicating HPLC method study.[12] |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. This compound ≥98% (HPLC) | 115964-29-9 [sigmaaldrich.com]
- 3. medkoo.com [medkoo.com]
- 4. edaegypt.gov.eg [edaegypt.gov.eg]
- 5. ijpsonline.com [ijpsonline.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
- 9. ijrpp.com [ijrpp.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 12. This compound | CAS 115964-29-9 | LGC Standards [lgcstandards.com]
Technical Support Center: Overcoming Tosufloxacin Tosylate Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tosufloxacin tosylate resistance in laboratory strains.
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms of resistance to this compound?
Resistance to tosufloxacin, a fluoroquinolone antibiotic, primarily develops through two key mechanisms:
-
Target Site Mutations: Alterations in the genes encoding its target enzymes, DNA gyrase (gyrA) and topoisomerase IV (parC), reduce the binding affinity of the drug.[1][2][3] Step-wise mutations can lead to increasing levels of resistance.
-
Overexpression of Efflux Pumps: Bacteria can actively transport tosufloxacin out of the cell using efflux pumps, preventing it from reaching its intracellular targets.[4][5] This mechanism can often confer resistance to multiple drugs (multidrug resistance).[4][6]
2. How can I determine if my bacterial strain is resistant to tosufloxacin?
The most common method is to determine the Minimum Inhibitory Concentration (MIC) of tosufloxacin for your strain using standard susceptibility testing methods such as broth microdilution or agar dilution. An elevated MIC compared to a susceptible reference strain indicates resistance.
3. What are some common bacterial species that develop resistance to tosufloxacin?
Resistance to tosufloxacin has been observed in various clinically relevant bacteria, including:
4. Are there strategies to overcome tosufloxacin resistance in the lab?
Yes, several strategies can be employed to overcome tosufloxacin resistance:
-
Combination Therapy: Using tosufloxacin in combination with another antibiotic can create a synergistic effect, where the combined activity is greater than the sum of their individual effects.[15][16][17]
-
Efflux Pump Inhibitors (EPIs): These compounds block the activity of efflux pumps, thereby increasing the intracellular concentration of tosufloxacin and restoring its efficacy.[4][18][19]
-
Novel Drug Delivery Systems: Encapsulating tosufloxacin in nanoparticles or other delivery systems can enhance its delivery to the bacterial cell and overcome resistance mechanisms.
Troubleshooting Guides
Issue 1: High MIC of Tosufloxacin Observed in a Previously Susceptible Strain
Possible Cause 1: Development of Target Site Mutations
-
Troubleshooting:
-
Sequence the Quinolone Resistance-Determining Regions (QRDRs): Amplify and sequence the QRDRs of the gyrA and parC genes to identify mutations. Common resistance-conferring mutations are often found at specific codons within these regions.[1][2][3]
-
Compare with Wild-Type Sequence: Align the sequences from your resistant strain with those from a susceptible, wild-type strain to confirm the presence of mutations.
-
Possible Cause 2: Increased Efflux Pump Activity
-
Troubleshooting:
-
Perform an Efflux Pump Activity Assay: Use a method like the Ethidium Bromide-Agar Cartwheel assay to qualitatively assess efflux pump activity. Increased efflux activity will result in lower fluorescence of the bacterial colonies.
-
Determine MIC in the Presence of an Efflux Pump Inhibitor (EPI): A significant reduction (typically ≥4-fold) in the tosufloxacin MIC in the presence of an EPI like reserpine or verapamil suggests that efflux is a major contributor to the observed resistance.[19][20]
-
Issue 2: Inconsistent Results in Tosufloxacin Susceptibility Testing
Possible Cause 1: Variation in Inoculum Density
-
Troubleshooting:
-
Standardize Inoculum: Ensure that the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard for all experiments.
-
Verify Colony Forming Units (CFU): Plate a serial dilution of your standardized inoculum to confirm the CFU/mL is within the recommended range for the chosen susceptibility testing method.
-
Possible Cause 2: Improper Preparation of Tosufloxacin Stock Solutions
-
Troubleshooting:
-
Use Appropriate Solvent: Ensure this compound is dissolved in a suitable solvent as recommended by the manufacturer.
-
Freshly Prepare Solutions: Prepare fresh stock solutions for each experiment to avoid degradation of the antibiotic.
-
Sterile Filter: Filter-sterilize the stock solution through a 0.22 µm filter to prevent contamination.
-
Quantitative Data Summary
Table 1: Tosufloxacin MIC Values for Susceptible and Resistant Bacterial Strains
| Bacterium | Resistance Mechanism | Tosufloxacin MIC (µg/mL) |
| Streptococcus pneumoniae | Wild-Type | 0.25 - 1.0 |
| gyrA and/or parC mutations | ≥16 | |
| Haemophilus influenzae | Wild-Type | ≤0.06 |
| gyrA and/or parC mutations | 2 - 32 | |
| Pseudomonas aeruginosa | Wild-Type | 0.5 - 2.0 |
| Efflux Pump Overexpression | 4 - >16 | |
| Staphylococcus aureus | Wild-Type | 0.016 - 0.25 |
| Ciprofloxacin-resistant | >0.5 |
Table 2: Effect of Combination Therapy and Efflux Pump Inhibitors on Fluoroquinolone MICs
| Bacterium | Combination/Inhibitor | Fold Reduction in MIC |
| Pseudomonas aeruginosa | Levofloxacin + Efflux Pump Inhibitor (MC-04,124) | Up to 16-fold |
| Escherichia coli | Ciprofloxacin + Phenylalanine-arginine β-naphthylamide (PAβN) | 2 to 4-fold |
| Staphylococcus aureus | Ciprofloxacin + Reserpine | ≥4-fold |
Note: Data for tosufloxacin in combination therapies is limited; the table presents data for other fluoroquinolones as a reference for the potential efficacy of this approach.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare Tosufloxacin Dilutions: Prepare a series of two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Prepare Bacterial Inoculum: Grow the bacterial strain to be tested in CAMHB to the logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard. Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate Plate: Add the bacterial inoculum to each well of the microtiter plate containing the tosufloxacin dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate: Incubate the plate at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of tosufloxacin that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Synergy Assay
-
Prepare Antibiotic Dilutions: In a 96-well plate, prepare serial dilutions of tosufloxacin along the x-axis and the second antibiotic along the y-axis. The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: Prepare the bacterial inoculum as described in the MIC protocol, but at a 2X concentration (approximately 1 x 10^6 CFU/mL).
-
Inoculate Plate: Add 100 µL of the 2X bacterial inoculum to each well.
-
Incubate: Incubate the plate at 35-37°C for 16-20 hours.
-
Calculate Fractional Inhibitory Concentration Index (FICI):
-
FICI = FIC of Drug A + FIC of Drug B
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive/Indifference
-
FICI > 4: Antagonism
-
-
Protocol 3: Ethidium Bromide-Agar Cartwheel Method for Efflux Pump Activity
-
Prepare Plates: Prepare Tryptic Soy Agar (TSA) plates containing increasing concentrations of ethidium bromide (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 µg/mL).
-
Prepare Inoculum: Grow bacterial cultures overnight in Tryptic Soy Broth (TSB).
-
Inoculate Plates: Using a sterile cotton swab, inoculate the bacterial strains onto the surface of the ethidium bromide-containing agar plates in a radial pattern, resembling the spokes of a cartwheel. Include a known susceptible (low efflux) and a known resistant (high efflux) strain as controls.
-
Incubate: Incubate the plates at 37°C for 16-18 hours.
-
Visualize Fluorescence: Examine the plates under a UV transilluminator. Strains with high efflux pump activity will show less fluorescence at higher concentrations of ethidium bromide compared to strains with low efflux activity.[21][22][23]
Visualizations
Caption: Primary mechanisms of tosufloxacin resistance.
Caption: Strategies to overcome tosufloxacin resistance.
Caption: Regulation of efflux pump expression in bacteria.
References
- 1. Sparfloxacin Resistance in Clinical Isolates of Streptococcus pneumoniae: Involvement of Multiple Mutations in gyrA and parC Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sparfloxacin resistance in clinical isolates of Streptococcus pneumoniae: involvement of multiple mutations in gyrA and parC genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinolone Resistance Mutations in Streptococcus pneumoniae GyrA and ParC Proteins: Mechanistic Insights into Quinolone Action from Enzymatic Analysis, Intracellular Levels, and Phenotypes of Wild-Type and Mutant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial Multidrug Efflux Pumps at the Frontline of Antimicrobial Resistance: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance [mdpi.com]
- 6. Antimicrobial Resistance: Two-Component Regulatory Systems and Multidrug Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prevalence of gyrA, gyrB, parC, and parE Mutations in Clinical Isolates of Streptococcus pneumoniae with Decreased Susceptibilities to Different Fluoroquinolones and Originating from Worldwide Surveillance Studies during the 1997-1998 Respiratory Season - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emergence of Haemophilus influenzae with low susceptibility to quinolones and persistence in tosufloxacin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetic detection of quinolone resistance in Haemophilus parainfluenzae: Mutations in the quinolone resistance-determining regions of gyrA and parC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activities of sparfloxacin, tosufloxacin, ciprofloxacin, and fleroxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of an Efflux Pump Inhibitor To Determine the Prevalence of Efflux Pump-Mediated Fluoroquinolone Resistance and Multidrug Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence-Based Treatment of Pseudomonas aeruginosa Infections: A Critical Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 14. [Investigation of the effects of efflux pump inhibitors on ciprofloxacin MIC values of high level fluoroquinolone resistant Escherichia coli clinical isolates] [pubmed.ncbi.nlm.nih.gov]
- 15. synergistic antibiotic combinations: Topics by Science.gov [science.gov]
- 16. scirp.org [scirp.org]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. The Impact of Efflux Pump Inhibitors on the Activity of Selected Non-Antibiotic Medicinal Products against Gram-Negative Bacteria | MDPI [mdpi.com]
- 19. [Investigation of the effect of efflux pump inhibitors to MIC values of ciprofloxacin in clinical isolates of Pseudomonas aeruginosa, Escherichia coli, Acinetobacter baumannii and Staphylococcus aureus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Efflux Pump Inhibitor Reserpine Selects Multidrug-Resistant Streptococcus pneumoniae Strains That Overexpress the ABC Transporters PatA and PatB - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Identification of efflux pump-mediated multidrug-resistant bacteria by the ethidium bromide-agar cartwheel method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
troubleshooting inconsistent results in tosufloxacin tosylate assays
Welcome to the technical support center for tosufloxacin tosylate assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the quantification of this compound, ensuring consistent and reliable results.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: High Variability in Peak Area or Height (%RSD > 2%)
Question: My replicate injections of the same this compound standard are showing high variability in peak area. What are the potential causes and solutions?
Answer: High variability in peak area is a common issue in HPLC analysis and can stem from several sources. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Leaking Pump or Injector Seals | Visually inspect the pump heads, fittings, and injector for any signs of leakage. Perform a pressure test to ensure the system can hold pressure. Replace any worn seals. |
| Air Bubbles in the Pump or Flow Lines | Degas the mobile phase thoroughly using sonication or an inline degasser. Purge the pump to remove any trapped air bubbles. |
| Inconsistent Sample Injection Volume | Ensure the autosampler syringe is free of air bubbles and is drawing a consistent volume. Check for leaks in the sample loop or needle seat. |
| Sample Precipitation in the Vial or Autosampler | This compound has limited solubility in certain solvents. Ensure your sample diluent is appropriate and that the sample is fully dissolved before injection. Consider the impact of temperature changes in the autosampler tray. |
| Mobile Phase Inhomogeneity | If using a gradient, ensure the mobile phase components are well-mixed and that the gradient proportioning valve is functioning correctly. Premixing mobile phases can sometimes improve consistency. |
Issue 2: Tailing or Asymmetric Peaks
Question: The chromatograms for this compound are showing significant peak tailing. How can I improve the peak shape?
Answer: Peak tailing can compromise resolution and integration accuracy. It often indicates secondary interactions between the analyte and the stationary phase or issues with the column's integrity.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Column Overload | Reduce the concentration or injection volume of your sample. |
| Secondary Silanol Interactions | Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block active silanol groups on the silica support. Adjusting the mobile phase pH can also help. |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, consider replacing the column. |
| Inappropriate Mobile Phase pH | The mobile phase pH can affect the ionization state of this compound. Ensure the pH is optimized for good peak shape. |
Issue 3: Appearance of Unexpected Peaks (Ghost Peaks or Degradants)
Question: I am observing extra peaks in my chromatograms that are not present in my initial standard preparation. What could be the source of these peaks?
Answer: The appearance of unexpected peaks can be due to contamination, sample degradation, or issues with the mobile phase.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Sample Degradation | This compound, like other fluoroquinolones, can be susceptible to degradation under certain conditions (e.g., exposure to light, extreme pH, or oxidizing agents). Prepare fresh samples and protect them from light. Consider performing a forced degradation study to identify potential degradants. |
| Contaminated Mobile Phase or Diluent | Use high-purity HPLC-grade solvents and reagents. Filter all mobile phases before use. |
| Carryover from Previous Injections | Implement a robust needle wash protocol in your autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover. |
| "Ghost Peaks" from the Mobile Phase | If running a gradient, impurities in the mobile phase can accumulate on the column at low organic concentrations and elute as the organic content increases. Use high-purity solvents to minimize this effect. |
Below is a diagram illustrating a general troubleshooting workflow for inconsistent HPLC results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound standards and samples? A1: Dimethyl sulfoxide (DMSO) is a suitable solvent for creating stock solutions of this compound.[1] For working solutions, it is best to dilute the DMSO stock with the mobile phase to ensure compatibility and prevent precipitation upon injection.
Q2: How can the mobile phase composition affect the assay results? A2: The mobile phase is critical for achieving consistent results. The dissolution of this compound is sensitive to the buffer species and the presence of certain ions. For example, the presence of sodium chloride can cause the precipitation of a hemi-hydrochloride salt of tosufloxacin, leading to lower and more variable results.[2] It is recommended to use a well-defined and buffered mobile phase, such as one containing phosphate or formate buffer, and to avoid high concentrations of chloride ions if possible.
Q3: What are the potential degradation pathways for this compound? A3: While specific degradation pathways for this compound are not extensively documented in the provided search results, fluoroquinolones, in general, are known to be susceptible to degradation under stress conditions. Forced degradation studies on similar compounds suggest that potential pathways include hydrolysis under acidic and basic conditions, and oxidation.[3][4] It is advisable to protect solutions from light and extreme temperatures.
The following diagram illustrates the potential degradation pathways for a fluoroquinolone compound like this compound under forced degradation conditions.
Experimental Protocols
Protocol 1: Suggested HPLC Method for this compound Quantification
This protocol is a composite based on methods used for similar compounds and general HPLC best practices. It should be validated for your specific application.
| Parameter | Recommended Condition |
| HPLC Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-15 min: 10-90% B; 15-20 min: 90% B; 20-22 min: 90-10% B; 22-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 250 nm |
| Standard Preparation | Dissolve this compound in DMSO to make a 1 mg/mL stock solution. Dilute with mobile phase A to the desired concentrations. |
Protocol 2: Forced Degradation Study Workflow
To investigate the stability of this compound and identify potential degradation products, a forced degradation study can be performed.
The workflow for a forced degradation study is outlined in the diagram below.
References
- 1. This compound ≥98% (HPLC) | 115964-29-9 [sigmaaldrich.com]
- 2. Dissolution Profile of this compound in Biorelevant Bicarbonate Buffer Containing Sodium Chloride: Precipitation of Hemi-hydrochloride Salt at the Particle Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. primescholars.com [primescholars.com]
Technical Support Center: Minimizing Tosufloxacin Tosylate Precipitation in Culture Media
For researchers, scientists, and drug development professionals utilizing tosufloxacin tosylate in in-vitro experiments, ensuring its complete dissolution in culture media is paramount for obtaining accurate and reproducible results. Precipitation of this compound can lead to inconsistent drug concentrations, cellular stress, and confounding experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address and minimize this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: this compound has low aqueous solubility, particularly at the neutral pH (7.2-7.4) of standard cell culture media. Precipitation can be caused by several factors:
-
High Concentration: Exceeding the solubility limit of the drug in the media.
-
pH: The drug is less soluble at neutral to alkaline pH.
-
Solvent Shock: Rapid dilution of a concentrated DMSO stock solution in the aqueous culture medium can cause the drug to crash out of solution.
-
Interactions with Media Components: this compound can interact with salts, such as sodium chloride (NaCl), and potentially with calcium and phosphate ions in the media, leading to the formation of insoluble complexes.[1][2]
-
Temperature: Lower temperatures can decrease the solubility of the compound.
-
Evaporation: Evaporation of the culture medium can increase the concentration of all components, including this compound, pushing it beyond its solubility limit.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is capable of dissolving the compound at high concentrations.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The cytotoxicity of DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v) to minimize toxic effects on most cell lines.[3] Some sensitive cell lines, particularly primary cells, may require even lower concentrations, such as 0.1%.[3] It is always recommended to perform a vehicle control experiment to assess the impact of the DMSO concentration on your specific cell line.
| Cell Line Type | General Tolerance to DMSO | Recommended Max. Final Concentration |
| Most Cancer Cell Lines | Moderate | ≤ 0.5% |
| Primary Cells | Low | ≤ 0.1% |
| Stem Cells | Low to Very Low | ≤ 0.1% (or lower, requires optimization) |
Q4: Can I store this compound solutions?
A4: It is highly recommended to prepare fresh working solutions of this compound for each experiment. Aqueous solutions of this compound are not stable and should not be stored for more than a day. DMSO stock solutions can be stored at -20°C or -80°C for longer periods, but repeated freeze-thaw cycles should be avoided.
Troubleshooting Guides
Issue 1: Precipitate forms immediately upon adding this compound to the culture medium.
This is a common issue and is often due to "solvent shock" and exceeding the drug's solubility limit.
Troubleshooting Workflow:
Caption: Troubleshooting immediate precipitation of this compound.
Detailed Steps:
-
Verify Concentrations: Double-check your calculations for the stock and working solutions. Ensure the final concentration of this compound in the media is within a reasonable range for your experiment.
-
Optimize DMSO Concentration: If your final DMSO concentration is above 0.5%, prepare a lower concentration stock solution. This will require adding a larger volume to your media, so ensure the final DMSO concentration remains within the safe limit.
-
Improve Dilution Technique: To avoid solvent shock, do not add the media directly to your concentrated stock. Instead, add the DMSO stock solution drop-by-drop to the pre-warmed (37°C) culture medium while gently vortexing or swirling.
-
Pre-warm the Media: Ensure your culture medium is at 37°C before adding the this compound solution.
Issue 2: Precipitate forms over time in the incubator.
This may be due to the drug's instability in the aqueous environment, interactions with media components, or changes in concentration due to evaporation.
Troubleshooting Workflow:
Caption: Troubleshooting delayed precipitation of this compound.
Detailed Steps:
-
Prevent Evaporation: Ensure your culture vessels are properly sealed (e.g., with parafilm for plates) or that the incubator has adequate humidity to prevent the medium from concentrating over time.
-
Evaluate Media Composition:
-
Serum: If using serum-free media, consider whether the absence of proteins is contributing to the precipitation. Serum proteins can sometimes help to stabilize hydrophobic compounds. You may need to test different basal media or add protein supplements like bovine serum albumin (BSA).
-
Salts: Be aware that standard culture media contain NaCl, which has been shown to promote the precipitation of this compound as a hemi-hydrochloride salt.[1][2] While altering the fundamental composition of the media is not typically feasible, being mindful of this interaction can help in understanding the precipitation phenomenon.
-
-
Lower the Working Concentration: If precipitation persists, it may be necessary to use a lower working concentration of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 576.55 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 5.77 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. A brief sonication or warming to 37°C may aid in dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tube
Procedure:
-
Calculate the volume of stock solution needed. To prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.
-
Add 999 µL of pre-warmed cell culture medium to a sterile conical tube.
-
While gently vortexing the tube, add 1 µL of the 10 mM stock solution dropwise to the medium.
-
Continue to vortex for a few seconds to ensure thorough mixing.
-
Use the working solution immediately. Do not store.
Note: The final DMSO concentration in this example is 0.1%.
Quantitative Data Summary
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | GlpBio |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL | Cayman Chemical |
| Water | Very low | [4] |
| Ethanol | Slightly soluble | GlpBio |
Table 2: Recommended Final DMSO Concentrations for Cell Culture
| Cell Viability | DMSO Concentration (v/v) | Recommendation |
| High | ≤ 0.1% | Generally safe for most cell lines, including sensitive ones.[3] |
| Moderate to High | 0.1% - 0.5% | Tolerated by many robust cell lines.[3] |
| Potential for Cytotoxicity | > 0.5% | May induce cellular stress or toxicity; requires careful validation.[4] |
By following these guidelines and protocols, researchers can significantly reduce the incidence of this compound precipitation in their cell culture experiments, leading to more reliable and accurate data.
References
Technical Support Center: Tosufloxacin Tosylate Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tosufloxacin tosylate. The information is designed to address specific issues that may be encountered during in vitro dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a fluoroquinolone antibiotic. Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] By targeting these enzymes, tosufloxacin disrupts DNA replication, leading to bacterial cell death.[1] This dual-targeting mechanism contributes to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Q2: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters to consider for optimizing this compound dosage?
A2: For fluoroquinolones like tosufloxacin, the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is a critical parameter for predicting efficacy.[2] A higher AUC/MIC ratio is generally associated with better bactericidal activity and a lower risk of resistance development.[2] The ratio of the maximum concentration (Cmax) to the MIC is also an important consideration.[2]
Q3: What is a typical range for the Minimum Inhibitory Concentration (MIC) of this compound against common pathogens?
A3: The MIC of tosufloxacin can vary depending on the bacterial species and its resistance profile. However, studies have shown potent activity against a range of pathogens. For example, the MIC90 (the concentration required to inhibit 90% of isolates) has been reported to be as low as 0.0078 μg/mL for Haemophilus influenzae and 0.25 μg/mL for Streptococcus pneumoniae.[3]
Troubleshooting Guide
Issue 1: Poor solubility of this compound in aqueous media.
-
Question: I am having difficulty dissolving this compound for my in vitro experiments. What can I do?
-
Answer: this compound has very slight solubility in water.[1] To improve solubility, consider the following:
-
Use of Cyclodextrins: Studies have shown that forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly increase the aqueous solubility and dissolution rate of this compound.[4][5][6]
-
pH Adjustment: The solubility of fluoroquinolones is pH-dependent. Tosufloxacin is a zwitterionic drug, and its solubility is lowest at its isoelectric point.[7] Adjusting the pH of the solvent may improve solubility.
-
Co-solvents: While not ideal for all cell-based assays, the use of a small percentage of an organic co-solvent like DMSO may be necessary for initial stock solution preparation, followed by further dilution in the aqueous assay medium.
-
Issue 2: Inconsistent or non-reproducible MIC results.
-
Question: My MIC values for this compound vary between experiments. How can I improve consistency?
-
Answer: Inconsistent MIC results can arise from several factors. Ensure you are following standardized protocols from a recognized body like the Clinical and Laboratory Standards Institute (CLSI).[8][9] Key areas to check include:
-
Inoculum Preparation: The bacterial inoculum density must be standardized. A 0.5 McFarland standard is typically used to achieve a starting concentration of approximately 1-2 x 10^8 CFU/mL.[10]
-
Media and Incubation: Use the recommended growth medium for the specific bacterial strain and ensure consistent incubation times and temperatures.[10] The pH of the media should also be controlled.[10]
-
Drug Dilution Series: Prepare fresh serial dilutions of this compound for each experiment to avoid degradation.
-
Issue 3: Emergence of resistant bacterial colonies during experiments.
-
Question: I am observing the growth of resistant mutants in my dose-response assays. What does this mean and how can I minimize it?
-
Answer: The emergence of resistance is a known phenomenon with fluoroquinolones and typically occurs through step-wise mutations in the target genes (gyrA and parC).[2][11]
-
Sub-optimal Drug Concentrations: Exposure to sub-lethal concentrations of the antibiotic can select for resistant mutants.[2]
-
Mutant Prevention Concentration (MPC): Consider determining the MPC, which is the lowest concentration that prevents the growth of any resistant mutants.
-
Experimental Design: In vitro pharmacokinetic-pharmacodynamic models that simulate clinical dosing regimens can provide insights into the likelihood of resistance emergence under different exposure scenarios.[2]
-
Data Presentation
Table 1: In Vitro Activity of this compound against Selected Pathogens
| Bacterial Species | MIC90 (μg/mL) | Reference |
| Streptococcus pneumoniae (penicillin-susceptible) | 0.25 | [3] |
| Streptococcus pneumoniae (penicillin-resistant) | 0.25 | [3] |
| Haemophilus influenzae (β-lactamase negative, ampicillin-susceptible) | 0.0078 | [3] |
| Haemophilus influenzae (β-lactamase negative, ampicillin-resistant) | 0.0078 | [3] |
| Moraxella catarrhalis | 0.0156 | [3] |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a generalized procedure and should be adapted based on the specific bacterial species and laboratory standards.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in a suitable solvent (e.g., sterile deionized water with pH adjustment or a minimal amount of DMSO) to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Serial Dilutions:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
-
The final volume in each well should be 50 µL.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
From a fresh culture plate, select 4-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial suspension to each well (except the sterility control), bringing the total volume to 100 µL.
-
Cover the plate and incubate at the optimal temperature and duration for the specific bacterium (typically 35°C for 16-20 hours for many common pathogens).[10]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[12]
-
Mandatory Visualizations
Caption: Workflow for MIC determination using broth microdilution.
Caption: Mechanism of action and resistance to tosufloxacin.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. Pharmacodynamic evaluation of tosufloxacin against Streptococcus pneumoniae in an in vitro model simulating serum concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.chemotherapy.or.jp [journal.chemotherapy.or.jp]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Dissolution Profile of this compound in Biorelevant Bicarbonate Buffer Containing Sodium Chloride: Precipitation of Hemi-hydrochloride Salt at the Particle Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 9. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 10. apec.org [apec.org]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. dickwhitereferrals.com [dickwhitereferrals.com]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis: Tosufloxacin Tosylate Versus Levofloxacin
In the landscape of fluoroquinolone antibiotics, tosufloxacin tosylate and levofloxacin represent two potent options for combating a range of bacterial infections. This guide provides a comparative analysis of their in vivo efficacy, drawing upon available preclinical and clinical data. While direct head-to-head in vivo animal studies are limited, a synthesis of existing research offers valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Bacterial DNA Replication
Both tosufloxacin and levofloxacin are fluoroquinolones that exert their bactericidal effects by inhibiting essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, fluoroquinolones introduce double-strand breaks in the bacterial DNA, leading to cell death.
A Comparative Analysis of the Antibacterial Spectrum of Tosufloxacin Tosylate and Temafloxacin
A detailed review of the in-vitro activity of two fluoroquinolone antibiotics, tosufloxacin tosylate and temafloxacin, against a broad range of clinically relevant bacteria. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comprehensive comparison of their antibacterial spectra, supported by quantitative data and standardized experimental protocols.
Introduction
This compound and temafloxacin are both members of the fluoroquinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. While sharing a common mechanism of action, variations in their chemical structures can lead to differences in their antibacterial potency and spectrum. This guide provides a comparative overview of their in-vitro activity against key Gram-positive, Gram-negative, and anaerobic pathogens. It is important to note that temafloxacin was withdrawn from the market due to severe adverse effects.
Comparative Antibacterial Spectrum: A Quantitative Overview
The in-vitro efficacy of an antibiotic is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively. A lower MIC value indicates greater potency.
The following table summarizes the available comparative MIC data for tosufloxacin and temafloxacin against a selection of clinically significant bacteria.
| Bacterial Species | Drug | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Gram-Positive Aerobes | |||
| Streptococcus pneumoniae | Tosufloxacin | - | 0.25 |
| Temafloxacin | - | 0.5 | |
| Group A Streptococci | Tosufloxacin | - | 0.5 |
| Temafloxacin | - | 1 | |
| Group B Streptococci | Tosufloxacin | - | 0.5 |
| Temafloxacin | - | 1 | |
| Group G Streptococci | Tosufloxacin | - | 0.5 |
| Temafloxacin | - | 1 | |
| Streptococcus bovis (Group D) | Tosufloxacin | - | 0.5 |
| Temafloxacin | - | 1 | |
| Enterococcus faecalis | Tosufloxacin | - | 1 |
| Temafloxacin | - | 2 | |
| Enterococcus faecium | Tosufloxacin | - | 1 |
| Temafloxacin | - | 2 | |
| Streptococcus sanguis | Tosufloxacin | - | 0.5 |
| Temafloxacin | - | 1 | |
| Streptococcus milleri | Tosufloxacin | - | 0.25 |
| Temafloxacin | - | 0.5 | |
| Streptococcus mitis | Tosufloxacin | - | 0.5 |
| Temafloxacin | - | 1 | |
| Staphylococcus aureus (MSSA) | Tosufloxacin | ≤0.06 | 0.12 |
| Temafloxacin | 0.12 | 0.25 | |
| Staphylococcus aureus (MRSA) | Tosufloxacin | 0.5 | 1 |
| Temafloxacin | 2 | 4 | |
| Gram-Negative Aerobes | |||
| Escherichia coli | Tosufloxacin | ≤0.06 | 0.12 |
| Temafloxacin | 0.12 | 0.25 | |
| Klebsiella pneumoniae | Tosufloxacin | 0.12 | 0.25 |
| Temafloxacin | 0.25 | 0.5 | |
| Enterobacter cloacae | Tosufloxacin | 0.12 | 0.25 |
| Temafloxacin | 0.25 | 0.5 | |
| Serratia marcescens | Tosufloxacin | 0.25 | 0.5 |
| Temafloxacin | 0.5 | 1 | |
| Proteus mirabilis | Tosufloxacin | 0.12 | 0.25 |
| Temafloxacin | 0.25 | 0.5 | |
| Pseudomonas aeruginosa | Tosufloxacin | 1 | 4 |
| Temafloxacin | 2 | 8 | |
| Haemophilus influenzae | Tosufloxacin | ≤0.015 | ≤0.015 |
| Temafloxacin | ≤0.03 | ≤0.03 | |
| Moraxella catarrhalis | Tosufloxacin | ≤0.03 | 0.06 |
| Temafloxacin | 0.06 | 0.12 | |
| Anaerobic Bacteria | |||
| Bacteroides fragilis | Tosufloxacin | 0.25 | 0.5 |
| Temafloxacin | 1 | 2 | |
| Clostridium perfringens | Tosufloxacin | 0.12 | 0.25 |
| Temafloxacin | 0.5 | 1 |
Data Interpretation: The presented data consistently demonstrates that tosufloxacin possesses greater in-vitro potency than temafloxacin against a broad range of bacteria.[1][2] This enhanced activity is particularly notable against Gram-positive cocci, including various species of Streptococcus and Enterococcus, as well as against methicillin-resistant Staphylococcus aureus (MRSA).[3][4][5][6] Against Gram-negative aerobes, tosufloxacin generally exhibits MIC values that are two- to four-fold lower than those of temafloxacin.[1][2] Furthermore, tosufloxacin displays superior activity against anaerobic bacteria, a crucial attribute for the treatment of mixed infections.[1][7]
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a standardized process crucial for the evaluation of new antimicrobial agents. The data presented in this guide is based on studies that have largely followed the methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The most common methods employed are broth microdilution and agar dilution.
Broth Microdilution Method (based on CLSI M07)
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and temafloxacin are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of final concentrations in microtiter plates.
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar media to obtain fresh, pure colonies. A standardized inoculum is prepared by suspending colonies in broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air for most aerobic bacteria. For fastidious organisms, specific atmospheric and nutritional requirements are met.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method (based on CLSI M11 for Anaerobes)
-
Preparation of Agar Plates: A series of agar plates (e.g., Brucella agar supplemented with hemin and vitamin K1 for anaerobes) containing serial twofold dilutions of the antimicrobial agents are prepared.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate atmospheric conditions (e.g., anaerobic conditions for 48 hours at 37°C for Bacteroides fragilis).
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that prevents the growth of more than a single colony or a faint haze.
Mechanism of Action: A Shared Pathway
Both tosufloxacin and temafloxacin exert their bactericidal effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.
Caption: Fluoroquinolone mechanism of action.
The binding of these drugs to the enzyme-DNA complex stabilizes the transient double-strand breaks created by the enzymes, leading to the inhibition of DNA replication and transcription, and ultimately resulting in bacterial cell death. While the fundamental mechanism is the same, differences in the affinity for these target enzymes and the ability to penetrate the bacterial cell wall likely contribute to the observed variations in their antibacterial potency.
Conclusion
Based on the available in-vitro data, this compound demonstrates a broader and more potent antibacterial spectrum compared to temafloxacin. This is particularly evident against Gram-positive and anaerobic bacteria. The quantitative MIC data presented in this guide, alongside the standardized experimental protocols, provide a valuable resource for researchers and drug development professionals in the field of infectious diseases. The superior in-vitro profile of tosufloxacin suggests a potentially greater clinical utility, although clinical efficacy and safety profiles are the ultimate determinants of a drug's therapeutic value.
References
- 1. The in-vitro activity of tosufloxacin, a new fluorinated quinolone, compared with that of ciprofloxacin and temafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vitro activities of temafloxacin, tosufloxacin (A-61827) and five other fluoroquinolone agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vitro activity of temafloxacin for gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in-vitro activity of temafloxacin, against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [In vitro bactericidal effect of temafloxacin and tosufloxacin against streptococci] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of temafloxacin against gram-positive cocci including methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activities of tosufloxacin against anaerobic bacteria and the electron micrograph of its bactericidal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Clinical Efficacy Analysis: Tosufloxacin Tosylate vs. Ofloxacin
In the landscape of fluoroquinolone antibiotics, tosufloxacin tosylate and ofloxacin have both carved out significant roles in the management of various bacterial infections. This guide provides a detailed, objective comparison of their clinical efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. The following sections dissect the performance of these two antimicrobials across different infectious diseases, presenting quantitative data, experimental methodologies, and visual representations of key information.
Clinical Efficacy: A Head-to-Head Overview
While direct comparative clinical trials between this compound and ofloxacin are limited in the reviewed literature, a comparative analysis can be synthesized from individual studies against other agents or placebos. The data presented below summarizes the clinical and bacteriological efficacy of each drug in key therapeutic areas.
Respiratory Tract Infections
Both tosufloxacin and ofloxacin have demonstrated efficacy in treating respiratory tract infections. A study on tosufloxacin in patients with pneumonia, particularly those with S. pneumoniae, showed high efficacy rates. At a daily dose of 450 mg, the efficacy rate was 92.6% in smear-staining positive patients and 93.6% in patients from whom S. pneumoniae was detected[1]. A higher dose of 600 mg daily resulted in a 100% efficacy rate in both patient groups[1]. The bacteriological eradication rate for S. pneumoniae was 94.1% and 93.8% for the 450 mg and 600 mg doses, respectively[1].
Ofloxacin has also been extensively studied in respiratory tract infections. In an open clinical study, ofloxacin administered at daily doses of 300 mg, 400 mg, or 600 mg showed an overall efficacy rate of 80.7% in 828 patients[2]. Specifically, the efficacy was 85.3% for upper respiratory infections and 78.1% for lower respiratory infections[2]. Another multicenter trial on ofloxacin for lower respiratory tract infections reported a 91.8% overall clinical success rate (cured or improved) in 667 patients[3][4]. The bacteriological eradication rate in lower respiratory infections was 80.9% for Gram-positive aerobes and 72.1% for Gram-negative aerobes[2]. A separate study comparing ofloxacin to amoxicillin in lower respiratory tract infections found a clinical cure rate of 86% for ofloxacin compared to 55% for amoxicillin[5].
Table 1: Comparative Efficacy in Respiratory Tract Infections
| Drug | Indication | Dosage | Clinical Efficacy Rate | Bacteriological Eradication Rate | Reference |
| This compound | Pneumonia (S. pneumoniae positive) | 450 mg/day | 93.6% | 94.1% | [1] |
| Pneumonia (S. pneumoniae positive) | 600 mg/day | 100% | 93.8% | [1] | |
| Ofloxacin | Respiratory Tract Infections | 300-600 mg/day | 80.7% | - | [2] |
| Lower Respiratory Tract Infections | 400-800 mg/day | 91.8% | 78.8% | [3][4] | |
| Lower Respiratory Tract Infections | 400-600 mg/day | 86% | 95% | [5] |
Urinary Tract Infections (UTIs)
Ofloxacin has been a mainstay in the treatment of UTIs. In a multicenter study, ofloxacin demonstrated a 93.9% clinical efficacy rate in 445 patients with UTIs[3]. A study comparing ofloxacin with ciprofloxacin in complicated UTIs found a clinical resolution of symptoms in approximately 60% of patients for both treatments, with a bacteriological eradication rate of 66% for ofloxacin[6]. Another study on complicated UTIs showed an overall clinical efficacy of 84.6% for ofloxacin[7].
While specific data for tosufloxacin in UTIs was not as prevalent in the reviewed literature, a comparative study against norfloxacin in complicated UTIs showed that tosufloxacin had a significantly higher clinical efficacy rate (79.1%) compared to norfloxacin (66.1%)[1]. The bacteriological eradication rate for tosufloxacin was also significantly higher at 90.8% compared to 82.7% for norfloxacin[1].
Table 2: Comparative Efficacy in Urinary Tract Infections
| Drug | Indication | Dosage | Clinical Efficacy Rate | Bacteriological Eradication Rate | Reference |
| This compound | Complicated UTIs | - | 79.1% | 90.8% | [1] |
| Ofloxacin | Urinary Tract Infections | 400-800 mg/day | 93.9% | 85.1% | [3] |
| Complicated UTIs | 200 mg/day | ~60% | 66% | [6] | |
| Complicated UTIs | 600 mg/day | 84.6% | 88.5% | [7] |
Other Infections
Tosufloxacin has shown excellent efficacy in the treatment of non-gonococcal urethritis. In a study evaluating 150 mg of tosufloxacin administered three times a day, the clinical efficacy against chlamydial urethritis was 100% after both 7 and 14 days of treatment[1]. For non-chlamydial urethritis, the efficacy rates were 86.2% and 88.9% after 7 and 14 days, respectively[1]. In a comparative study for acute odontogenic infections, tosufloxacin showed a clinical efficacy rate of 78.9% as judged by a committee of experts[8].
Ofloxacin has been studied in the treatment of chronic suppurative otitis media (CSOM). A multicenter trial of topical ofloxacin solution demonstrated a clinical cure rate of 91% in evaluable patients, with eradication of all baseline pathogens[9].
Experimental Protocols
The following sections detail the methodologies employed in some of the key clinical trials cited in this comparison.
Tosufloxacin in Pneumonia
-
Study Design: An open-label study was conducted to evaluate the efficacy of tosufloxacin in patients with pneumonia, including those positive for S. pneumoniae.
-
Patient Population: Patients diagnosed with pneumonia, with a subset confirmed to have S. pneumoniae infection through smear staining or culture.
-
Dosing Regimen: Patients were administered either 450 mg or 600 mg of tosufloxacin daily.
-
Efficacy Assessment: Clinical efficacy was evaluated based on the improvement of clinical signs and symptoms. Bacteriological efficacy was determined by the eradication of the causative pathogen from sputum samples.
Ofloxacin in Lower Respiratory Tract Infections
-
Study Design: A multicenter, randomized clinical trial.
-
Patient Population: 667 patients with lower respiratory tract infections.
-
Dosing Regimen: Patients were randomly allocated to receive one of three different twice-daily dosage regimens: 400 mg, 600 mg, or 800 mg. The mean duration of treatment was approximately 8.77 days.[4]
-
Efficacy Assessment: The overall clinical result was categorized as cured or improved. Bacteriological efficacy was assessed by the eradication of isolated pathogens.[4]
Tosufloxacin vs. Norfloxacin in Complicated UTIs
-
Study Design: A comparative clinical trial.
-
Patient Population: 253 patients with complicated UTIs were evaluated for clinical efficacy, with 129 receiving tosufloxacin and 124 receiving norfloxacin.
-
Efficacy Assessment: Clinical response was categorized as "excellent" or "moderate". The bacteriological eradication rates were also determined.[1]
Adverse Events
A crucial aspect of any drug comparison is the safety and tolerability profile.
In studies of ofloxacin for respiratory tract infections, adverse reactions were noted in 5.5% of 843 patients, with gastrointestinal tract reactions being the most common (4.5%), followed by central nervous system effects (2.3%) and hypersensitivity (0.5%)[2]. Another study reported side effects in 31 out of 667 patients, primarily gastrointestinal disturbances[4].
For tosufloxacin, a comparative study with cefaclor in oral infections reported side effects in 2.3% of patients treated with tosufloxacin[10]. In a comparison with azithromycin for odontogenic infections, adverse reactions were observed in 5.6% of patients in the tosufloxacin group[8].
Table 3: Comparative Incidence of Adverse Events
| Drug | Indication | Incidence of Adverse Events | Common Adverse Events | Reference |
| This compound | Oral Infections | 2.3% | Not specified | [10] |
| Odontogenic Infections | 5.6% | Not specified | [8] | |
| Ofloxacin | Respiratory Tract Infections | 5.5% | Gastrointestinal, CNS, Hypersensitivity | [2] |
| Lower Respiratory Tract Infections | 4.6% | Gastrointestinal, Skin rash, Neurological | [4] |
Visualizing the Comparison: Experimental Workflow
To illustrate a typical workflow for a comparative clinical trial as described in the reviewed studies, the following diagram is provided.
Caption: A generalized workflow for a comparative clinical trial.
Logical Relationship: Fluoroquinolone Mechanism of Action
Both tosufloxacin and ofloxacin belong to the fluoroquinolone class of antibiotics and share a common mechanism of action. They inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.
Caption: Mechanism of action of fluoroquinolone antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Ofloxacin in respiratory tract infection. A review of the results of clinical trials in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A multicenter study on clinical efficacy of ofloxacin in respiratory and urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical efficacy of ofloxacin in lower respiratory tract infections. A multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ofloxacin in lower respiratory tract infections--a comparison with amoxicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical evaluation of ofloxacin versus ciprofloxacin in complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized, double-blind, comparative study of levofloxacin and ofloxacin in the treatment of complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Comparative clinical study of azithromycin with tosufloxacin tosilate in the treatment of acute odontogenic infection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical trial of ototopical ofloxacin for treatment of chronic suppurative otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Tosufloxacin Tosylate and Azithromycin in the Management of Odontogenic Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical efficacy and safety of tosufloxacin tosylate and azithromycin in the treatment of acute odontogenic infections. The information presented is based on available clinical trial data and pharmacological profiles to assist researchers and drug development professionals in their understanding of these two antimicrobial agents.
Executive Summary
Odontogenic infections, primarily caused by oral bacteria, necessitate effective antimicrobial therapy to prevent complications. This guide focuses on a head-to-head comparison of a fluoroquinolone, this compound, and a macrolide, azithromycin. A key double-blind, randomized, multi-center clinical trial forms the basis of this comparison, revealing comparable efficacy between the two drugs, with some statistically significant differences in specific assessment points.
Data Presentation: Clinical Trial Outcomes
The following tables summarize the quantitative data from a comparative clinical study of azithromycin and this compound in the treatment of acute odontogenic infections, including periodontitis, pericoronitis, and osteitis of the jaw.[1]
Table 1: Clinical Efficacy Rates [1]
| Efficacy Assessment | Azithromycin (AZM) Group | Tosufloxacin Tosilate (TFLX) Group | Statistical Significance |
| By Committee (Day 3) | 85.9% (73/85) | 78.9% (71/90) | Not Statistically Significant (p=0.002 for equivalence) |
| By Investigators (End-of-Trial) | 87.1% (74/85) | 73.3% (66/90) | Statistically Significant (p=0.006) |
Table 2: Bacteriological Elimination Rate [1]
| Azithromycin (AZM) Group | Tosufloxacin Tosilate (TFLX) Group | Statistical Significance | |
| Elimination Rate | 97.5% (39/40) | 85.7% (30/35) | Not Statistically Significant |
Table 3: Adverse Reactions and Safety Rates [1]
| Azithromycin (AZM) Group | Tosufloxacin Tosilate (TFLX) Group | Statistical Significance | |
| Adverse Reactions | 12.5% (11/88) | 5.6% (5/90) | Not Statistically Significant |
| Laboratory Abnormalities | 7.1% (6/85) | 5.9% (5/85) | Not Statistically Significant |
| Safety Rate * | 84.1% (74/88) | 90.0% (81/90) | Not Statistically Significant |
*Safety rate is defined as the percentage of cases with no adverse events and no laboratory abnormalities.
Mechanisms of Action
This compound: As a fluoroquinolone antibiotic, tosufloxacin's primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2] By targeting these enzymes, tosufloxacin disrupts bacterial DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[2]
Azithromycin: Azithromycin is a macrolide antibiotic that functions by inhibiting bacterial protein synthesis.[3] It binds to the 50S ribosomal subunit of susceptible bacteria, thereby interfering with the translocation of peptides and halting the elongation of the polypeptide chain.[3]
Signaling Pathway Diagrams
References
- 1. Azithromycin Concentrations in Blood and Gingival Crevicular Fluid after Systemic Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotics targeting bacterial ribosomal subunit biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Tosufloxacin Tosylate: A Comparative Analysis of Efficacy Against Clinical Isolates
For Immediate Release
[CITY, State] – [Date] – A comprehensive review of in-vitro studies demonstrates the potent antibacterial activity of tosufloxacin tosylate against a broad spectrum of clinical isolates, positioning it as a significant therapeutic option in the management of various infectious diseases. This comparison guide provides researchers, scientists, and drug development professionals with a detailed analysis of tosufloxacin's efficacy, benchmarked against other fluoroquinolones and antimicrobial agents, supported by experimental data.
Tosufloxacin, a fluoroquinolone antibiotic, exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination.[1][2] This dual-target mechanism contributes to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics.[2]
Comparative In-Vitro Efficacy
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the comparative MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively) of tosufloxacin and other antibiotics against various clinical isolates.
Respiratory Pathogens
Tosufloxacin has demonstrated potent activity against common respiratory pathogens.
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | Tosufloxacin | 0.12-0.25 | 0.12-0.5 |
| Gatifloxacin | N/A | 0.12-0.5 | |
| Moxifloxacin | N/A | 0.12-0.5 | |
| Levofloxacin | N/A | N/A | |
| Ciprofloxacin | N/A | N/A | |
| Prulifloxacin | N/A | N/A | |
| Haemophilus influenzae | Tosufloxacin | ≤0.016 | ≤0.06 |
| Other Fluoroquinolones | N/A | ≤0.06 | |
| Moraxella catarrhalis | Tosufloxacin | N/A | ≤0.06 |
| Other Fluoroquinolones | N/A | ≤0.06 | |
| Pseudomonas aeruginosa (Standard) | Tosufloxacin | 0.5 | 2.0 |
| Pseudomonas aeruginosa (Resistant) | Tosufloxacin | 4.0 | >16.0 |
Data compiled from studies on respiratory pathogens.[3][4][5][6]
Other Clinically Relevant Isolates
Tosufloxacin's efficacy extends to a variety of other significant pathogens.
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Tosufloxacin | 0.063 | 0.063 |
| Escherichia coli | Tosufloxacin | ≤0.016 | N/A |
| Pseudomonas cepacia | Tosufloxacin | 4.0 | 8.0 |
Data from a study on isolates from cystic fibrosis sputum.[3]
Experimental Protocols
The data presented in this guide are derived from studies employing standardized antimicrobial susceptibility testing methods. A generalized workflow for determining Minimum Inhibitory Concentration (MIC) is outlined below.
Broth Microdilution Method
A common and standardized method for determining the MIC of an antimicrobial agent is the broth microdilution method. This technique involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions (e.g., temperature, time, and atmosphere). The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the microorganism.
Caption: Generalized workflow for Minimum Inhibitory Concentration (MIC) testing.
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Tosufloxacin's bactericidal activity stems from its ability to disrupt the DNA replication process in susceptible bacteria. It achieves this by targeting and inhibiting two essential enzymes: DNA gyrase and topoisomerase IV.
Caption: Mechanism of action of this compound.
Conclusion
The available data robustly support the high in-vitro efficacy of this compound against a wide array of clinically important bacteria, including those responsible for respiratory tract infections. Its potent activity, particularly against Streptococcus pneumoniae and Staphylococcus aureus, makes it a valuable agent in the antimicrobial armamentarium. Further in-vivo studies and clinical trials are warranted to fully elucidate its therapeutic potential in various infectious disease settings.
References
- 1. What is the mechanism of Tosufloxacin Tosilate Hydrate? [synapse.patsnap.com]
- 2. What is Tosufloxacin Tosilate Hydrate used for? [synapse.patsnap.com]
- 3. In vitro activity of tosufloxacin, a new quinolone, against respiratory pathogens derived from cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of tosufloxacin against major organisms detected from patients with respiratory or otorhinological infections: comparison with the results obtained from organisms isolated about 10 years ago - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Antibacterial activity of tosufloxacin against major organisms detected from patients with respiratory infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ANTIBACTERIAL ACTIVITY OF TOSUFLOXACIN AGAINST MAJOR ORGANISMS DETECTED FROM PATIENTS WITH RESPIRATORY INFECTIONS [jstage.jst.go.jp]
A Comparative Analysis of New Quinolones Against Pediatric Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vitro efficacy of newer quinolone antibiotics against key pediatric pathogens. The data presented is compiled from a comprehensive review of publicly available research. This document is intended to serve as a resource for researchers and professionals in drug development, offering a comparative overview of the performance of these emerging antibacterial agents.
In Vitro Efficacy of New Quinolones
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for several new quinolones against common pediatric pathogens. MIC values are a measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency. For comparison, data for established quinolones such as levofloxacin and ciprofloxacin are also included where available.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Quinolones against Streptococcus pneumoniae
| Antibiotic | MIC₅₀ | MIC₉₀ | Notes |
| Newer Quinolones | |||
| Delafloxacin | 0.008 | 0.015 | Potent activity observed.[1] |
| Nemonoxacin | ≤0.03 | 0.06 | Potent activity against various resistant phenotypes. |
| Zabofloxacin | 0.03 | 0.03 | Highly potent against both penicillin-sensitive and -resistant strains.[2][3] |
| Comparator Quinolones | |||
| Levofloxacin | 1.0 | 1.0 | [1] |
| Moxifloxacin | 0.25 | 0.25 | |
| Gemifloxacin | 0.03 | 0.03 | [2] |
| Ciprofloxacin | 4.0 | 4.0 | [2] |
Table 2: Comparative In Vitro Activity (MIC in µg/mL) of Quinolones against Haemophilus influenzae
| Antibiotic | MIC₅₀ | MIC₉₀ | Notes |
| Newer Quinolones | |||
| Delafloxacin | ≤0.004 | 0.008 | [1] |
| Zabofloxacin | - | - | Reported to have potent activity.[2] |
| Comparator Quinolones | |||
| Levofloxacin | 0.015 | 0.03 | |
| Ciprofloxacin | ≤0.015 | 0.015 |
Table 3: Comparative In Vitro Activity (MIC in µg/mL) of Quinolones against Moraxella catarrhalis
| Antibiotic | MIC₅₀ | MIC₉₀ | Notes |
| Newer Quinolones | |||
| Delafloxacin | ≤0.004 | 0.008 | [1] |
| Zabofloxacin | - | - | Reported to have potent activity.[2] |
| Comparator Quinolones | |||
| Levofloxacin | 0.03 | 0.06 | |
| Ciprofloxacin | ≤0.015 | 0.03 |
Table 4: Comparative In Vitro Activity (MIC in µg/mL) of Quinolones against Staphylococcus aureus (including MRSA)
| Antibiotic | Organism | MIC₅₀ | MIC₉₀ | Notes |
| Newer Quinolones | ||||
| Delafloxacin | MRSA | ≤0.008 | 0.25 | Potent against both MSSA and MRSA.[4] |
| Nemonoxacin | CA-MRSA | 0.25 | 0.5 | Retains activity against community-acquired MRSA. |
| Comparator Quinolones | ||||
| Levofloxacin | MRSA | - | - | |
| Ciprofloxacin | MRSA | - | - |
Table 5: Comparative In Vitro Activity (MIC in µg/mL) of Quinolones against Gram-Negative Pathogens
| Antibiotic | Organism | MIC₅₀ | MIC₉₀ | Notes |
| Newer Quinolones | ||||
| Delafloxacin | P. aeruginosa | 0.25 | 4.0 | At least 4-fold more potent than comparators.[5] |
| K. pneumoniae | 1.0 | >4.0 | Exhibited twice the activity of levofloxacin and ciprofloxacin.[5] | |
| Finafloxacin | P. aeruginosa | - | - | Activity is enhanced in acidic conditions. |
| Comparator Quinolones | ||||
| Levofloxacin | P. aeruginosa | 1.0 | 4.0 | [5] |
| K. pneumoniae | 2.0 | >4.0 | [5] | |
| Ciprofloxacin | P. aeruginosa | 1.0 | >4.0 | [5] |
| K. pneumoniae | 4.0 | >4.0 | [5] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following are generalized protocols for determining the MIC of an antimicrobial agent. These methods are based on standard procedures outlined by the Clinical and Laboratory Standards Institute (CLSI).
1. Broth Microdilution Method [6][7][8][9][10][11]
This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.
a. Preparation of Materials:
-
Antimicrobial Agent: Prepare a stock solution of the quinolone at a known concentration.
-
Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms like S. pneumoniae, supplement with 2-5% lysed horse blood.
-
Bacterial Inoculum: Prepare a suspension of the test organism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Microtiter Plates: Use sterile 96-well plates.
b. Procedure:
-
Dispense 50 µL of sterile broth into each well of the microtiter plate.
-
Add 50 µL of the antibiotic stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well. This will result in a range of antibiotic concentrations.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension.
-
Seal the plates to prevent evaporation and incubate at 35°C for 16-20 hours in ambient air. For S. pneumoniae and H. influenzae, incubate in an atmosphere of 5% CO₂.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
2. Agar Dilution Method [7][12][13][14][15]
In this method, varying concentrations of the antibiotic are incorporated into an agar medium, which is then inoculated with the test organisms.
a. Preparation of Materials:
-
Antimicrobial Agent: Prepare a stock solution of the quinolone at a concentration 10 times the highest desired final concentration in the agar.
-
Agar Medium: Use Mueller-Hinton Agar (MHA). For fastidious organisms, supplement as described for the broth microdilution method.
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final inoculum of approximately 10⁴ CFU per spot.
b. Procedure:
-
Melt the agar medium and cool it to 45-50°C in a water bath.
-
Prepare a series of agar plates containing serial twofold dilutions of the antibiotic. For each concentration, add 1 part of the appropriate antibiotic dilution to 9 parts of molten agar, mix thoroughly, and pour into sterile Petri dishes.
-
Allow the agar to solidify completely.
-
Include a growth control plate containing no antibiotic.
-
Using a multipoint inoculator, spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates.
-
Allow the inocula to dry, then invert the plates and incubate at 35°C for 16-20 hours.
-
After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of the antibiotic that prevents the growth of the organism.
Visualizations
Quinolone Mechanism of Action
The following diagram illustrates the general mechanism of action of fluoroquinolones, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to DNA damage and cell death.
Fluoroquinolone-Induced SOS Response
Fluoroquinolones can induce the SOS response in bacteria, a global response to DNA damage that can contribute to the development of antibiotic resistance.
Antimicrobial Susceptibility Testing Workflow
The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
References
- 1. In Vitro Activity of Delafloxacin Tested against Isolates of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 6. jwatch.org [jwatch.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. medscape.com [medscape.com]
- 9. SOS response and its regulation on the fluoroquinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. canadacommons.ca [canadacommons.ca]
- 12. researchgate.net [researchgate.net]
- 13. SOS response and its regulation on the fluoroquinolone resistance - Qin - Annals of Translational Medicine [atm.amegroups.org]
- 14. Comparative efficacy of levofloxacin and ceftriaxone in the treatment of community acquired pneumonia in children [scirp.org]
- 15. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance of Tosufloxacin Tosylate: A Comparative Analysis with Other Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tosufloxacin tosylate's performance against other fluoroquinolones, with a focus on cross-resistance phenomena. The information presented herein is supported by experimental data to aid in research and development efforts within the field of antimicrobial agents.
Executive Summary
Tosufloxacin, a fluoroquinolone antibacterial agent, demonstrates potent in-vitro activity against a broad spectrum of pathogens, including strains resistant to other fluoroquinolones like ciprofloxacin. While cross-resistance among quinolones is a documented phenomenon, tosufloxacin often retains significant efficacy against ciprofloxacin-resistant isolates, particularly Gram-positive bacteria. This suggests that while shared resistance mechanisms exist, tosufloxacin's chemical structure may allow it to overcome some common resistance pathways. The primary mechanisms of fluoroquinolone resistance involve mutations in the target enzymes, DNA gyrase (gyrA and gyrB genes) and topoisomerase IV (parC and parE genes), as well as through the overexpression of efflux pumps that expel the drug from the bacterial cell.
Comparative In-Vitro Activity of Tosufloxacin
The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, comparing the efficacy of tosufloxacin with other fluoroquinolones against both susceptible and resistant bacterial strains. A lower MIC value indicates greater antibacterial potency.
Table 1: Activity against Fluoroquinolone-Susceptible Strains
| Bacterial Species | Tosufloxacin MIC₉₀ (µg/mL) | Ciprofloxacin MIC₉₀ (µg/mL) | Sparfloxacin MIC₉₀ (µg/mL) | Fleroxacin MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 0.016[1] | 0.5[1] | 0.06[1] | 0.5[1] |
| Enterobacteriaceae | ≤1.0[2] | <1.0[2] | ≤0.25 | ≤0.25 |
| Pseudomonas aeruginosa | 1.0[1] | 2.0[1] | 4.0[1] | Not specified |
| Streptococcus pneumoniae | 0.5[2] | Not specified | Not specified | Not specified |
Table 2: Activity against Fluoroquinolone-Resistant Strains
| Bacterial Species | Tosufloxacin MIC₉₀ (µg/mL) | Ciprofloxacin MIC₉₀ (µg/mL) |
| Ciprofloxacin-Resistant S. aureus | Data suggests activity is retained[1] | ≥4.0[1] |
| Nalidixic Acid-Resistant Enterobacteriaceae | >4.0[1] | >4.0[1] |
| Resistant P. aeruginosa | >16.0[3] | Not specified |
Mechanisms of Cross-Resistance
Cross-resistance to fluoroquinolones is a stepwise process primarily driven by the accumulation of genetic mutations.[4][5] The primary mechanisms include:
-
Target Modification : Mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes are the most common cause of resistance. These mutations alter the drug's binding site on DNA gyrase and topoisomerase IV, reducing its inhibitory effect.[4] In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, it is topoisomerase IV.[6]
-
Reduced Intracellular Concentration : This is achieved through two main pathways:
-
Efflux Pumps : The overexpression of native efflux pumps can actively transport fluoroquinolones out of the bacterial cell, preventing them from reaching their intracellular targets.[7]
-
Decreased Permeability : Alterations in the bacterial cell wall, such as the downregulation of porin proteins, can reduce the influx of the drug.[8]
-
-
Plasmid-Mediated Resistance : The acquisition of plasmids carrying resistance genes, such as qnr (which protects the target enzymes) or genes encoding modifying enzymes, can confer low-level resistance and facilitate the selection of higher-level resistance mutations.[6][9]
The following diagram illustrates the general mechanisms of fluoroquinolone resistance.
Caption: Mechanisms of bacterial resistance to fluoroquinolones.
Experimental Protocols
The determination of cross-resistance is typically conducted through antimicrobial susceptibility testing. The following outlines a generalized experimental protocol based on the widely accepted broth microdilution method.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Materials:
-
Bacterial Strains: A panel of clinically relevant bacterial isolates, including both fluoroquinolone-susceptible and well-characterized resistant strains.
-
Antimicrobial Agents: Stock solutions of this compound and other comparator fluoroquinolones (e.g., ciprofloxacin, levofloxacin, moxifloxacin).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates.
2. Inoculum Preparation:
-
Select several colonies of the test organism from an overnight agar plate.
-
Suspend the colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
-
Perform serial two-fold dilutions of each antimicrobial agent in the growth medium directly in the microtiter plates. The final volume in each well is typically 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Cross-resistance is observed when a strain exhibits elevated MICs to multiple fluoroquinolones.
The following diagram illustrates the workflow for determining cross-resistance.
Caption: Workflow for determining fluoroquinolone cross-resistance.
Conclusion
The available data indicates that while cross-resistance is a factor for all fluoroquinolones, tosufloxacin often maintains a higher level of activity against Gram-positive bacteria that have developed resistance to other agents like ciprofloxacin. This suggests a potential structural advantage for tosufloxacin in evading certain resistance mechanisms. However, against highly resistant Gram-negative strains, particularly those with multiple resistance mechanisms, the efficacy of all fluoroquinolones, including tosufloxacin, is significantly diminished. These findings underscore the importance of continued surveillance of resistance patterns and the development of new agents that can overcome existing resistance mechanisms.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The in-vitro activity of tosufloxacin, a new fluorinated quinolone, compared with that of ciprofloxacin and temafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro activities of sparfloxacin, tosufloxacin, ciprofloxacin, and fleroxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Potent Activity of Tosufloxacin Tosylate: A Comparative Analysis of In Vitro and In Vivo Efficacy
For researchers, scientists, and drug development professionals, understanding the correlation between in vitro activity and in vivo efficacy is paramount in the evaluation of new antimicrobial agents. This guide provides an objective comparison of tosufloxacin tosylate's performance against other fluoroquinolones, supported by experimental data, detailed methodologies, and visual representations of key processes.
This compound, a fluoroquinolone antibacterial agent, has demonstrated potent activity against a broad spectrum of bacteria, including clinically important respiratory and pediatric pathogens.[1][2][3] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, ultimately leading to bacterial cell death.[4] This guide delves into the comparative in vitro and in vivo studies that establish the efficacy of this compound.
Comparative In Vitro Activity
The in vitro potency of an antibiotic is a key indicator of its potential clinical utility. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are a standard measure of in vitro activity. Tosufloxacin has consistently shown lower MIC₉₀ values (the concentration required to inhibit 90% of isolates) compared to other fluoroquinolones against various bacterial strains.
Table 1: Comparative MIC₉₀ Values (μg/mL) of Tosufloxacin and Other Fluoroquinolones
| Bacterium | Tosufloxacin | Levofloxacin | Ciprofloxacin | Sparfloxacin | Fleroxacin |
| Streptococcus pneumoniae (PRSP)¹ | 0.25[1][2] | 16[1] | 16[1] | - | - |
| Haemophilus influenzae (BLNAR)² | 0.0078[1][2] | 0.06[1] | 0.06[1] | - | - |
| Moraxella catarrhalis | 0.0156[1][2] | 0.03[1] | 0.03[1] | - | - |
| Pseudomonas aeruginosa | 1.0[5] | - | 2.0[5] | 4.0[5] | ≥ 4.0[5] |
| Staphylococcus aureus (Cipro-susceptible) | 0.016[5] | - | 0.5[5] | 0.06[5] | 0.5[5] |
| Enterococcus faecalis | - | - | 2.0[5] | 1.0[5] | - |
| Enterobacteriaceae (Nalidixic acid-susceptible) | ≤ 0.25[5] | - | ≤ 0.25[5] | ≤ 0.25[5] | ≤ 0.25[5] |
| Enterobacteriaceae (Nalidixic acid-resistant) | ≥ 4.0[5] | - | ≥ 4.0[5] | ≥ 4.0[5] | ≥ 4.0[5] |
¹Penicillin-Resistant Streptococcus pneumoniae ²β-lactamase-Negative Ampicillin-Resistant Haemophilus influenzae
In Vivo Efficacy: Murine Pneumonia Model
The correlation between in vitro potency and in vivo efficacy is a critical step in drug development. Animal models of infection provide a platform to assess the therapeutic potential of an antibiotic in a physiological system. In a murine model of pneumonia caused by penicillin-resistant Streptococcus pneumoniae (PRSP), tosufloxacin demonstrated superior efficacy compared to other antibiotics.
Table 2: In Vivo Efficacy of Tosufloxacin and Comparators in a Murine Pneumonia Model
| Treatment Group | Viable Bacterial Cell Counts (Log₁₀ CFU/g) in Lung |
| Tosufloxacin | < 4.22[1] |
| Levofloxacin | > 4.22[1] |
| Azithromycin | > 4.22[1] |
| Cefcapene | > 4.22[1] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values are determined using standardized microdilution or agar dilution methods as outlined by clinical laboratory standards.
-
Bacterial Isolate Preparation: Clinical isolates of the target bacteria are cultured on appropriate agar media to obtain pure colonies.
-
Inoculum Preparation: A standardized inoculum of the bacteria is prepared in a suitable broth medium, typically adjusted to a 0.5 McFarland turbidity standard.
-
Antibiotic Dilution: A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plates are incubated under appropriate atmospheric and temperature conditions for 16-20 hours.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Curve Analysis
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.
-
Bacterial Culture: A logarithmic phase bacterial culture is prepared.
-
Antibiotic Exposure: The bacterial culture is exposed to the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC).
-
Sampling: Aliquots are removed at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Viable Cell Count: The number of viable bacteria in each aliquot is determined by serial dilution and plating on agar plates.
-
Data Analysis: The results are plotted as the log₁₀ of viable cell counts (CFU/mL) versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[6]
Murine Pneumonia Model
This in vivo model is used to evaluate the efficacy of antibiotics against respiratory pathogens.
-
Animal Model: Specific pathogen-free mice are used for the study.
-
Infection: Mice are intranasally inoculated with a suspension of the pathogenic bacteria (e.g., PRSP) to induce pneumonia.
-
Treatment: At a specified time post-infection, mice are orally administered with tosufloxacin or a comparator antibiotic.
-
Efficacy Assessment: At a designated time point after treatment, mice are euthanized, and their lungs are aseptically removed.
-
Bacterial Load Determination: The lungs are homogenized, and the number of viable bacteria is quantified by plating serial dilutions of the homogenate on appropriate agar media. The results are expressed as log₁₀ CFU per gram of lung tissue.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the mechanism of action and the experimental workflow.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vitro to in vivo correlation.
References
- 1. journal.chemotherapy.or.jp [journal.chemotherapy.or.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Tosufloxacin Tosilate Hydrate? [synapse.patsnap.com]
- 5. In vitro activities of sparfloxacin, tosufloxacin, ciprofloxacin, and fleroxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacodynamics of Tosufloxacin and Other Ophthalmic Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacodynamic properties of tosufloxacin and other commercially available ophthalmic fluoroquinolones. The information presented is intended to assist researchers and clinicians in making informed decisions regarding the selection and development of antibacterial agents for ophthalmic use.
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, a process necessary to relieve torsional stress and allow for the unwinding of the DNA helix during replication.
-
Topoisomerase IV: In Gram-positive bacteria, this enzyme is crucial for the separation of interlinked daughter chromosomes following DNA replication.
By forming a stable complex with the enzyme-DNA intermediate, fluoroquinolones trap the enzymes in the process of cleaving the DNA, leading to double-stranded DNA breaks and ultimately, bacterial cell death.
References
Safety Operating Guide
Personal protective equipment for handling Tosufloxacin Tosylate
Essential Safety and Handling Guide for Tosufloxacin Tosylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to ensure safe operational handling and disposal of this compound.
Chemical Identifier:
-
Synonyms: A-64730, Ozex, Tosuxacin
-
CAS Number: 115964-29-9
Hazard Identification
This compound is classified with the following hazards:
The chemical, physical, and toxicological properties have not been thoroughly investigated.[1][4][5]
Personal Protective Equipment (PPE) Requirements
Appropriate PPE must be worn at all times when handling this compound to minimize exposure. The type of protective equipment should be selected based on the concentration and amount of the hazardous substance at the specific workplace.[4]
| Task | Required Personal Protective Equipment |
| General Handling/Weighing | Nitrile gloves, lab coat, safety glasses with side shields. |
| Generating Aerosols/Dust | In addition to general PPE, use a certified respirator (e.g., N95 or P1) and work within a chemical fume hood or ventilated enclosure.[4] |
| Handling Spills | Chemical-resistant gloves, protective clothing, eye/face protection (goggles or face shield), and respiratory protection. A self-contained breathing apparatus may be necessary for large spills.[4][6] |
| Compound Disposal | Protective gloves, lab coat, and eye protection. |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[1][4] Obtain special instructions before use.[5] Ensure a safety shower and eyewash station are readily accessible.
-
Engineering Controls: Handle the compound in a well-ventilated area.[4][6] Use a chemical fume hood or other ventilated enclosure, especially when working with the powder form, to prevent the formation of dust and aerosols.[5]
-
Donning PPE: Put on all required PPE as specified in the table above. Gloves must be inspected for integrity before use.[5]
-
Handling the Compound: Avoid all direct contact with the skin, eyes, and clothing.[4]
-
After Handling: Wash hands thoroughly with soap and water after handling and before breaks.[4] Use proper glove removal technique to avoid skin contact.[4][5]
-
Storage: Keep the container tightly closed in a dry, well-ventilated place, protected from humidity.[4] Recommended storage temperatures can vary, so consult the supplier's documentation (e.g., ≤30°C or -10 to -25°C).[4]
Accidental Release Measures (Spill Protocol)
-
Evacuate: Evacuate non-essential personnel from the spill area.[6]
-
Ventilate: Ensure the area is adequately ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[4] Do not let the product enter drains.[1][4][5]
-
Wear PPE: Don the appropriate PPE for spill cleanup, including respiratory protection.[4]
-
Cleanup: Gently sweep or shovel the spilled solid material, avoiding dust creation.[4][5] Collect the material using appropriate tools and place it into a suitable, closed, and labeled container for disposal.[1][4][6]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the contained waste through a licensed professional waste disposal service.[4]
Disposal Plan
-
Unused Product: Dispose of surplus and non-recyclable material through a licensed disposal company.[4][5]
-
Method: The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4][5]
-
Contaminated Materials: Dispose of contaminated gloves and other disposable PPE after use in accordance with applicable laws and good laboratory practices.[4][5]
-
Prohibition: Do not allow the material to enter drains or sewers.[4][5][6]
First Aid Procedures
Immediate medical attention should be sought for any exposure. Show the Safety Data Sheet to the medical provider.[1][4]
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician.[4][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[4][6] Remove contaminated clothing and wash it before reuse.[4] If skin irritation occurs, get medical advice.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice.[4][6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][6] |
Experimental Workflow Visualization
The following diagram outlines the procedural workflow for safely responding to an accidental spill of this compound.
Caption: Workflow for handling a chemical spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
